IPN60090
Description
Properties
IUPAC Name |
1-[(2R)-4-[6-[[2-[4-(3,3-difluorocyclobutyl)oxy-6-methylpyridin-2-yl]acetyl]amino]pyridazin-3-yl]-2-fluorobutyl]-N-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27F3N8O3/c1-14-7-18(38-19-10-24(26,27)11-19)8-17(29-14)9-22(36)30-21-6-5-16(31-33-21)4-3-15(25)12-35-13-20(32-34-35)23(37)28-2/h5-8,13,15,19H,3-4,9-12H2,1-2H3,(H,28,37)(H,30,33,36)/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHZIZWHNLQFAS-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)CC(=O)NC2=NN=C(C=C2)CCC(CN3C=C(N=N3)C(=O)NC)F)OC4CC(C4)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=N1)CC(=O)NC2=NN=C(C=C2)CC[C@H](CN3C=C(N=N3)C(=O)NC)F)OC4CC(C4)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27F3N8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Target and Mechanism of Action of IPN60090: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
IPN60090, also known as IACS-6274, is a potent and selective small-molecule inhibitor of the metabolic enzyme glutaminase 1 (GLS1).[1][2][3][4][5] This document provides a comprehensive technical guide on the core target of this compound, its mechanism of action, and the experimental methodologies used in its characterization.
Core Target: Glutaminase 1 (GLS1)
The primary molecular target of this compound is the kidney-type glutaminase (GLS1), a critical enzyme in cancer cell metabolism.[1][2] GLS1 catalyzes the conversion of glutamine to glutamate, a key step in glutaminolysis.[2][6] This process provides cancer cells with essential intermediates for the tricarboxylic acid (TCA) cycle, biosynthesis of macromolecules, and maintenance of redox homeostasis through glutathione production.[2] Notably, this compound is highly selective for GLS1 and shows no significant activity against the liver-type glutaminase isoform, GLS2.[3]
The rationale for targeting GLS1 in oncology is based on the concept of "glutamine addiction," where certain cancer cells become highly dependent on glutamine for their proliferation and survival.[6] By inhibiting GLS1, this compound effectively hampers the proliferation of these glutamine-reliant tumor cells.[2][4][5] Preclinical studies have demonstrated its activity against subsets of lung and ovarian cancer models.[1]
Quantitative Data
The following tables summarize the key quantitative data for this compound based on available preclinical and clinical research.
| Parameter | Value | Assay/Method |
| GLS1 IC50 | 31 nM | Dual-coupled enzyme assay with purified recombinant human GLS1 (GAC isoform)[3] |
| GLS2 IC50 | >50,000 nM | Dual-coupled enzyme assay[3] |
| A549 Cell Proliferation IC50 | 26 nM | Cell proliferation assay[3] |
| Pharmacokinetic Parameter | Value | Species/Model | Dose & Route |
| Clearance (CL) | 4.1 mL/min/kg | In vivo[3] | 3 mg/kg (i.v.)[3] |
| Half-life (t1/2) | 1 hour | In vivo[3] | 3 mg/kg (i.v.)[3] |
| Maximum Concentration (Cmax) | 19 µM | In vivo[3] | 10 mg/kg (p.o.)[3] |
| Oral Bioavailability (F%) | 89% | In vivo[3] | 10 mg/kg (p.o.)[3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the glutaminolysis pathway targeted by this compound and a typical experimental workflow for its characterization.
Figure 1. Signaling pathway of GLS1 inhibition by this compound.
Figure 2. Experimental workflow for the development of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below.
GLS1 Inhibition Assay (Dual-Coupled Enzyme Assay)
This assay indirectly measures the conversion of glutamine to glutamate by GLS1.
-
Reagents and Materials:
-
Purified recombinant human GLS1 (GAC isoform)
-
L-glutamine (substrate)
-
Glutamate dehydrogenase (GDH)
-
NAD+
-
Assay buffer (e.g., Tris-HCl, pH 8.5)
-
This compound (or other test compounds)
-
96- or 384-well microplates
-
Plate reader capable of measuring absorbance at 340 nm
-
-
Procedure:
-
A reaction mixture is prepared containing assay buffer, NAD+, GDH, and GLS1 enzyme.
-
The test compound (this compound) is added to the wells at various concentrations.
-
The reaction is initiated by the addition of L-glutamine.
-
The plate is incubated at a controlled temperature (e.g., 37°C).
-
The activity of GDH, which converts glutamate to α-ketoglutarate and reduces NAD+ to NADH, is monitored by measuring the increase in absorbance at 340 nm over time.
-
The rate of NADH production is proportional to the GLS1 activity.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
A549 Cell Proliferation Assay
This assay determines the effect of this compound on the growth of the A549 human lung carcinoma cell line.
-
Reagents and Materials:
-
A549 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or MTT)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Plate reader (luminescence, fluorescence, or absorbance, depending on the reagent)
-
-
Procedure:
-
A549 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, the medium is replaced with fresh medium containing serial dilutions of this compound.
-
The plates are incubated for a specified period (e.g., 72 hours).
-
The cell viability reagent is added to each well according to the manufacturer's instructions.
-
After a short incubation with the reagent, the signal (luminescence, fluorescence, or absorbance) is measured using a plate reader.
-
The signal is proportional to the number of viable cells.
-
IC50 values are determined by plotting the percentage of cell growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Pharmacokinetic Studies
These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in animal models.
-
Animal Models:
-
Typically, rodents (e.g., mice or rats) are used.
-
-
Procedure for Intravenous (i.v.) Administration:
-
A single dose of this compound is administered intravenously.
-
Blood samples are collected at various time points post-dose.
-
Plasma is separated from the blood samples.
-
The concentration of this compound in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Pharmacokinetic parameters, including clearance (CL) and half-life (t1/2), are calculated from the plasma concentration-time profile.
-
-
Procedure for Oral (p.o.) Administration:
-
A single dose of this compound is administered orally via gavage.
-
Blood sampling and plasma concentration analysis are performed as described for i.v. administration.
-
Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) are determined.
-
Oral bioavailability (F%) is calculated by comparing the AUC from oral administration to the AUC from intravenous administration.
-
Clinical Development and Biomarkers
This compound is currently in Phase I clinical trials for patients with advanced solid tumors.[1][7] The clinical development is biomarker-driven, focusing on patient populations that are most likely to respond to GLS1 inhibition.[7] These include patients with tumors harboring mutations in KEAP1 and NFE2L2, which are involved in the response to oxidative stress, and tumors with low expression of asparagine synthetase (ASNS).[1] Initial data from the clinical trials indicate that this compound is effectively inhibiting GLS1 activity in patients.[1] Future clinical investigations plan to explore this compound in combination with other cancer therapies, such as checkpoint inhibitors and chemotherapy.[1]
References
- 1. Discovery of this compound, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of this compound, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Alone and together: current approaches to targeting glutaminase enzymes as part of anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deciphering the landscape of allosteric glutaminase 1 inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of IPN60090: A Novel Glutaminase-1 Inhibitor for Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
IPN60090, also known as IACS-6274, is a potent, selective, and orally active small-molecule inhibitor of glutaminase-1 (GLS-1), a critical enzyme in cancer cell metabolism.[1][2] Discovered and developed by researchers at The University of Texas MD Anderson Cancer Center's Therapeutics Discovery division in collaboration with Ipsen Biopharmaceuticals, this compound has emerged as a promising therapeutic agent for solid tumors, particularly those with a dependency on glutamine metabolism.[1] This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical development, and early clinical evaluation of this compound.
Discovery and Rationale for Targeting GLS-1
The dysregulation of cellular metabolism is a well-established hallmark of cancer.[1] Many tumor cells exhibit a heightened dependence on the amino acid glutamine, which serves as a key source of carbon and nitrogen for the synthesis of essential biomolecules and for maintaining redox balance.[3] Glutaminase-1 (GLS-1) is the mitochondrial enzyme that catalyzes the initial and rate-limiting step in glutamine catabolism, the conversion of glutamine to glutamate.[3][4] This process fuels the tricarboxylic acid (TCA) cycle and supports the production of glutathione, a critical antioxidant.[3]
Recognizing the therapeutic potential of targeting this metabolic vulnerability, a drug discovery program was initiated to identify potent and selective GLS-1 inhibitors with favorable physicochemical and pharmacokinetic properties suitable for clinical development.[3][5][6][7][8] This effort led to the discovery of this compound, a compound designed for high oral exposure and sustained target engagement in vivo.[3][5][6][7][8]
Mechanism of Action and Signaling Pathway
This compound functions by selectively inhibiting the enzymatic activity of GLS-1.[2] By blocking the conversion of glutamine to glutamate, this compound disrupts downstream metabolic pathways that are crucial for cancer cell proliferation and survival.
Preclinical Development and Key Experimental Data
This compound has undergone extensive preclinical evaluation to characterize its potency, selectivity, pharmacokinetic properties, and anti-tumor efficacy.
In Vitro Potency and Selectivity
This compound is a highly potent inhibitor of the GAC isoform of human GLS-1, with a half-maximal inhibitory concentration (IC50) of 31 nM in a dual-coupled enzyme assay.[2] Importantly, it demonstrates high selectivity for GLS-1 over the liver-type isoform, GLS-2, with an IC50 greater than 50,000 nM against GLS-2.[2] The compound also effectively inhibits the proliferation of cancer cell lines dependent on glutamine metabolism, such as A549 non-small cell lung cancer cells, with an IC50 of 26 nM.[2]
| Parameter | Value | Assay |
| GLS-1 IC50 | 31 nM | Dual-coupled enzyme assay |
| GLS-2 IC50 | >50,000 nM | Dual-coupled enzyme assay |
| A549 Cell Proliferation IC50 | 26 nM | Cell-based proliferation assay |
Pharmacokinetic Properties
Preclinical studies in various animal models have demonstrated that this compound possesses excellent pharmacokinetic properties, including high oral bioavailability.[3][5][6][7]
| Parameter | Value | Species & Dosing |
| Clearance (CL) | 4.1 mL/min/kg | Rat, 3 mg/kg i.v. |
| Half-life (t1/2) | 1 hour | Rat, 3 mg/kg i.v. |
| Maximum Concentration (Cmax) | 19 µM | Rat, 10 mg/kg p.o. |
| Oral Bioavailability (F%) | 89% | Rat, 10 mg/kg p.o. |
In Vivo Efficacy and Target Engagement
In vivo studies using xenograft models of human cancers have confirmed the anti-tumor activity of this compound. In an H460 non-small cell lung cancer xenograft model, oral administration of this compound demonstrated significant target engagement, as evidenced by changes in glutamate and glutamine levels in the tumors.[3] As a monotherapy, this compound resulted in a 28% tumor growth inhibition.[3] Furthermore, combination studies have shown synergistic effects, with the combination of this compound and the mTOR inhibitor TAK228 leading to an 85% tumor growth inhibition.[2]
Clinical Development
Based on its promising preclinical profile, this compound (as IACS-6274) advanced into a Phase I first-in-human clinical trial (NCT03894540) for patients with advanced solid tumors.[1][9]
Phase I Trial Design and Patient Population
The Phase I study was a dose-escalation and dose-expansion trial designed to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of this compound.[1][9] The trial employed a biomarker-driven approach, enrolling patients with specific molecular alterations, such as KEAP1/NFE2L2 mutations or low asparagine synthetase (ASNS) levels, which are hypothesized to confer sensitivity to GLS-1 inhibition.[1][9]
Early Clinical Findings
Interim results from the Phase I trial have been encouraging.[10][11] this compound was generally well-tolerated at biologically active doses, with good human pharmacokinetic properties and significant pharmacodynamic evidence of target modulation.[9][12] A robust relationship between drug concentration and target inhibition was established.[9]
| Clinical Outcome | Result |
| Recommended Phase 2 Dose | 180mg BID |
| Best RECISTv1.1 Response | Stable Disease (SD) in 17 of 20 evaluable patients |
| Disease Control Rate at 12 weeks | 60% |
| Durable Stable Disease (≥6 months) | Observed in patients with ASNS-loss ovarian cancer, PD-1/L1-exposed melanoma, and NF1 mutant leiomyosarcoma |
Pharmacodynamic studies in peripheral blood mononuclear cells (PBMCs) from patients demonstrated a significant and dose-dependent inhibition of glutamine metabolism, confirming target engagement in humans.[9]
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of these findings. While specific proprietary details may not be publicly available, the following outlines the general methodologies employed in the key experiments.
GLS-1 and GLS-2 Inhibition Assay (Dual-Coupled Enzyme Assay)
-
Enzyme Source: Purified recombinant human GLS-1 (GAC isoform) and GLS-2.
-
Assay Principle: A coupled enzymatic reaction where the product of the glutaminase reaction, glutamate, is converted by glutamate dehydrogenase to α-ketoglutarate, with the concomitant reduction of NAD+ to NADH. The rate of NADH production is monitored spectrophotometrically at 340 nm.
-
Procedure:
-
Varying concentrations of this compound are pre-incubated with the GLS enzyme in an appropriate buffer.
-
The reaction is initiated by the addition of the substrate, glutamine.
-
The reaction mixture also contains glutamate dehydrogenase and NAD+.
-
The rate of increase in absorbance at 340 nm is measured over time.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell Proliferation Assay (e.g., A549 cells)
-
Cell Line: A549 non-small cell lung cancer cells.
-
Assay Principle: Measurement of cell viability or proliferation after a defined period of exposure to the test compound. Common methods include MTS or CellTiter-Glo assays.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing serial dilutions of this compound.
-
Cells are incubated for a specified period (e.g., 72 hours).
-
A viability reagent (e.g., MTS) is added to each well, and the plate is incubated to allow for color development.
-
The absorbance is read on a plate reader.
-
IC50 values are determined from the resulting dose-response curves.
-
In Vivo Xenograft Studies (e.g., H460 model)
-
Animal Model: Immunocompromised mice (e.g., NSG mice) are subcutaneously implanted with a suspension of H460 human non-small cell lung cancer cells.
-
Treatment: Once tumors reach a specified volume, mice are randomized into treatment and control groups. This compound is typically administered orally at one or more dose levels, once or twice daily.
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity.
-
Pharmacodynamic Assessment: At the end of the study, or at specific time points, tumors and plasma can be collected for the measurement of glutamine and glutamate levels to assess target engagement.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the change in tumor volume in the treated groups to the control group.
Future Directions
The promising early clinical data for this compound support its continued development. Future efforts will likely focus on:
-
Investigating this compound in combination with other anti-cancer agents, such as checkpoint inhibitors, chemotherapy, and other targeted therapies, to enhance its anti-tumor activity.[1]
-
Further refining the patient selection biomarkers to identify individuals most likely to benefit from GLS-1 inhibition.
-
Conducting larger, randomized clinical trials to definitively establish the efficacy and safety of this compound in specific cancer types.
References
- 1. MD Anderson, Ipsen advance new therapy with potential benefit for underserved lung and ovarian cancer patients | MD Anderson Cancer Center [mdanderson.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of this compound, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alone and together: current approaches to targeting glutaminase enzymes as part of anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of this compound, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Metabolic inhibitor IACS-6274 shows early antitumor effects in underserved patients with advanced cancers | MD Anderson Cancer Center [mdanderson.org]
- 11. nursingcenter.com [nursingcenter.com]
- 12. researchgate.net [researchgate.net]
IPN60090 physicochemical properties for research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties and biological activities of IPN60090, a potent and selective inhibitor of Glutaminase-1 (GLS-1). The information is intended to support research and drug development efforts targeting glutamine metabolism in oncology and other therapeutic areas.
Physicochemical Properties
This compound, also known as IACS-6274, is a small molecule inhibitor with favorable physicochemical properties that contribute to its excellent pharmacokinetic profile.[1][2] Key identifying information and properties are summarized below.
| Property | Value | Reference |
| Chemical Name | 1-[(2R)-4-[6-[[2-[4-(3,3-difluorocyclobutyl)oxy-6-methylpyridin-2-yl]acetyl]amino]pyridazin-3-yl]-2-fluorobutyl]-N-methyltriazole-4-carboxamide | [3][4] |
| Molecular Formula | C₂₄H₂₇F₃N₈O₃ | [5] |
| Molecular Weight | 532.5 g/mol | [5] |
| CAS Number | 1853164-83-6 | [1] |
| Appearance | Solid | [6] |
| Solubility | Soluble in DMSO and Methanol.[5] Formulations for in vivo use have been prepared in 10% DMSO + 90% Corn Oil.[3] |
Biological Activity
This compound is a highly potent and selective inhibitor of the kidney-type glutaminase (GLS-1), an enzyme crucial for the conversion of glutamine to glutamate.[1][2] This activity disrupts the metabolic pathways that many cancer cells rely on for proliferation and survival.[7][8]
| Parameter | Value | Species | Assay Type | Reference |
| GLS-1 IC₅₀ | 31 nM | Human | Dual-coupled enzyme assay | [1][2] |
| GLS-2 IC₅₀ | >50,000 nM | Human | Dual-coupled enzyme assay | [1] |
| A549 Cell Proliferation IC₅₀ | 26 nM | Human | Cell viability assay | [1] |
Pharmacokinetic Properties
Preclinical studies in mice have demonstrated that this compound possesses excellent pharmacokinetic properties, including high oral bioavailability.[1][3]
| Parameter | Value (10 mg/kg, p.o.) | Value (3 mg/kg, i.v.) | Species | Reference |
| Cₘₐₓ (Maximum Concentration) | 19 µM | - | Mouse | [1] |
| t₁/₂ (Half-life) | - | 1 hour | Mouse | [1] |
| CL (Clearance) | - | 4.1 mL/min/kg | Mouse | [1] |
| F% (Oral Bioavailability) | 89% | - | Mouse | [1] |
Signaling Pathway
This compound exerts its therapeutic effect by inhibiting GLS-1, a critical enzyme in the glutamine metabolism pathway. This pathway is often upregulated in cancer cells to support their high proliferation rate. By blocking the conversion of glutamine to glutamate, this compound deprives cancer cells of a key source of carbon and nitrogen required for the synthesis of biomass and for replenishing the tricarboxylic acid (TCA) cycle.[9][10][11][12][13] The activity of GLS-1 is influenced by oncogenic signaling pathways, including c-Myc and mTORC1.[9]
Caption: this compound inhibits GLS-1, blocking glutamine to glutamate conversion.
Experimental Protocols
The following are summaries of key experimental protocols used in the characterization of this compound.
GLS-1 Inhibition Assay (Dual-Coupled Enzyme Assay)
This assay indirectly measures the enzymatic activity of purified recombinant human GLS-1 (GAC isoform) by quantifying the production of glutamate.[2]
Methodology:
-
A 4x stock of glutaminase and potassium phosphate dibasic trihydrate is pre-incubated at room temperature.
-
The enzyme solution is added to a microplate containing various concentrations of this compound and incubated.
-
A coupled reaction mixture containing glutamate oxidase, horseradish peroxidase, and a colorimetric substrate is added to the wells.
-
The conversion of glutamine to glutamate by GLS-1 initiates a cascade that results in a detectable color change, which is measured spectrophotometrically.
-
IC₅₀ values are calculated from the dose-response curves.
A549 Cell Proliferation Assay
This assay determines the effect of this compound on the viability and proliferation of the A549 human lung adenocarcinoma cell line.[14][15][16][17][18]
Methodology:
-
A549 cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a metabolic assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, viable cells reduce the yellow MTT to purple formazan crystals.
-
The formazan is solubilized, and the absorbance is measured at a specific wavelength.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC₅₀ values are determined.
In Vivo Pharmacokinetic (PK) Study in Mice
This protocol is designed to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in a murine model.[3]
Methodology:
-
A cohort of mice is administered this compound either intravenously (i.v.) or orally (p.o.) at a specified dose.
-
Blood samples are collected at various time points post-administration.
-
Plasma is separated from the blood samples and the concentration of this compound is quantified using a validated bioanalytical method, such as LC-MS/MS.
-
Pharmacokinetic parameters including clearance (CL), half-life (t₁/₂), maximum concentration (Cₘₐₓ), and oral bioavailability (F%) are calculated from the plasma concentration-time data.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel GLS-1 inhibitor like this compound.
Caption: Preclinical evaluation workflow for a GLS-1 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IPN-60090 ( IACS-6274) | GLS1 (the kidney-type glutaminase) inhibitor | antineoplastic and immunostimulating | CAS 1853164-83-6 | Buy this compound ( IACS6274) from Supplier InvivoChem [invivochem.com]
- 4. 1-[(2R)-4-[6-[[2-[4-(3,3-difluorocyclobutyl)oxy-6-methylpyridin-2-yl]acetyl]amino]pyridazin-3-yl]-2-fluorobutyl]-N-methyltriazole-4-carboxamide | C24H27F3N8O3 | CID 118627280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Glutaminase-1 Stimulates the Proliferation, Migration, and Survival of Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Glutamine Metabolism: Molecular Regulation, Biological Functions, and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Glutamine metabolism via glutaminase 1 in autosomal-dominant polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Apoptosis-mediated antiproliferation of A549 lung cancer cells mediated by Eugenia aquea leaf compound 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone and its molecular interaction with caspase receptor in molecular docking simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Suppression of A549 cell proliferation and metastasis by calycosin via inhibition of the PKC-α/ERK1/2 pathway: An in vitro investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Resveratrol inhibits the proliferation of A549 cells by inhibiting the expression of COX-2 - PMC [pmc.ncbi.nlm.nih.gov]
IPN60090: A Technical Guide to a Potent and Selective Chemical Probe for Glutaminolysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutaminolysis, the metabolic pathway that converts glutamine into glutamate and other key metabolites, is a critical process for the survival and proliferation of many cancer cells. A key enzyme in this pathway is Glutaminase 1 (GLS1), which catalyzes the first committed step. Inhibition of GLS1 has emerged as a promising therapeutic strategy in oncology. IPN60090 is a potent, selective, and orally bioavailable small molecule inhibitor of GLS1, making it an invaluable chemical probe for studying the role of glutaminolysis in both in vitro and in vivo models of cancer. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Mechanism of Action
This compound is a highly selective inhibitor of the kidney-type glutaminase (GLS1), with no significant activity against the liver-type isoform (GLS2).[1] By inhibiting GLS1, this compound blocks the conversion of glutamine to glutamate.[2] This disruption of glutaminolysis has several downstream effects detrimental to cancer cells, including the depletion of tricarboxylic acid (TCA) cycle intermediates, reduced production of glutathione (a key antioxidant), and ultimately, the inhibition of cell proliferation.[2]
Quantitative Data
The following tables summarize the key quantitative data for this compound from biochemical and cellular assays.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| Human GLS1 (GAC isoform) | Dual-coupled enzyme assay | 31 | [1] |
| Human GLS2 | Dual-coupled enzyme assay | >50,000 | [1] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | IC50 (nM) | Reference |
| A549 (Non-small cell lung cancer) | Proliferation Assay | 26 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on published information and generalized best practices.
GLS1 Inhibition Assay (Dual-Coupled Enzyme Assay)
This assay indirectly measures GLS1 activity by coupling the production of glutamate to a detectable enzymatic reaction.
Materials:
-
Recombinant human GLS1 (GAC isoform)
-
L-glutamine
-
Glutamate dehydrogenase (GDH)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM EDTA, 0.1 mg/mL BSA)
-
This compound (or other test compounds) dissolved in DMSO
-
96-well black microplate
-
Microplate reader capable of measuring fluorescence (Ex/Em = 340/460 nm)
Protocol:
-
Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
In a 96-well plate, add the diluted this compound or vehicle control (DMSO in assay buffer).
-
Add recombinant GLS1 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
To initiate the reaction, add a substrate mix containing L-glutamine, NAD+, and glutamate dehydrogenase.
-
Immediately measure the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm in a kinetic mode for a set period (e.g., 60 minutes) at 37°C. The rate of increase in fluorescence is proportional to the rate of NADH production, which is directly linked to GLS1 activity.
-
Calculate the initial reaction rates and plot them against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
A549 Cell Proliferation Assay (Resazurin-Based)
This assay assesses the effect of this compound on the proliferation of A549 non-small cell lung cancer cells.
Materials:
-
A549 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
96-well clear-bottom black plates
-
Microplate reader capable of measuring fluorescence (Ex/Em = ~560/590 nm)
Protocol:
-
Seed A549 cells in a 96-well plate at a predetermined density (e.g., 2,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[3]
-
Prepare a serial dilution of this compound in complete growth medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C with 5% CO2.
-
Add resazurin solution to each well and incubate for 2-4 hours at 37°C, protected from light.[4]
-
Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.[4]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.
In Vivo Target Engagement Study
This protocol describes a general workflow for assessing the in vivo target engagement of this compound in a tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
H460 non-small cell lung cancer cells
-
This compound formulated for oral administration
-
Vehicle control
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Reagents for metabolite extraction (e.g., methanol, water, chloroform)
Protocol:
-
Implant H460 cells subcutaneously into the flanks of immunocompromised mice.
-
Allow tumors to grow to a specified size (e.g., 150-200 mm³).
-
Randomize mice into treatment groups (vehicle and different doses of this compound).
-
Administer this compound or vehicle orally at the specified doses and schedule.
-
At a predetermined time point after the final dose, euthanize the mice and excise the tumors.
-
Immediately flash-freeze the tumor tissue in liquid nitrogen to quench metabolic activity.
-
Extract metabolites from the tumor tissue using a suitable method (e.g., methanol/water/chloroform extraction).
-
Analyze the levels of glutamine and glutamate in the tumor extracts using a validated LC-MS/MS method.[5][6]
-
Calculate the glutamate-to-glutamine ratio for each tumor. A decrease in this ratio in the this compound-treated groups compared to the vehicle group indicates target engagement.
Visualizations
The following diagrams illustrate key concepts related to this compound and its evaluation.
Caption: The Glutaminolysis Pathway and the Mechanism of Action of this compound.
Caption: Experimental Workflow for the Evaluation of this compound.
Caption: Logical Relationship of this compound's Therapeutic Rationale.
References
- 1. Cell thermal shift assay [bio-protocol.org]
- 2. Discovery of this compound, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. A method for measuring both glutamine and glutamate levels and stable isotopic enrichments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glutamine and glutamate: automated quantification and isotopic enrichments by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of IPN60090 (IACS-6274): A Potent and Selective GLS1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data for IPN60090 (also known as IACS-6274), a potent, selective, and orally bioavailable inhibitor of glutaminase-1 (GLS1). Dysregulation of cellular metabolism is a key feature of cancer, and many tumors exhibit a strong dependence on glutamine for survival and proliferation.[1][2] GLS1 is the enzyme responsible for converting glutamine to glutamate, a crucial step in the metabolic pathway that provides cancer cells with essential intermediates for energy production and biosynthesis.[2][3] this compound was developed to target this metabolic vulnerability.[1][2]
Mechanism of Action
This compound selectively targets and inhibits the kidney-type glutaminase (GLS1), with no significant activity against the liver-type isoform (GLS2).[4] By blocking the conversion of glutamine to glutamate, this compound disrupts downstream metabolic processes vital for cancer cell growth, including the tricarboxylic acid (TCA) cycle and the production of glutathione (GSH), a key antioxidant.[2][3] This disruption leads to an accumulation of reactive oxygen species (ROS) and ultimately, cell death in glutamine-dependent cancer cells.[3]
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Cell Line/Target | Reference |
| GLS1 IC50 | 31 nM | Recombinant Human GLS1 | [4] |
| GLS2 IC50 | >50,000 nM | Recombinant Human GLS2 | [4] |
| A549 Cell Proliferation IC50 | 26 nM | Human Lung Carcinoma | [4] |
Table 2: In Vivo Antitumor Efficacy
| Tumor Model | Treatment | Tumor Growth Inhibition (TGI) | Reference |
| H460 NSCLC Xenograft | This compound (monotherapy) | 28% | [2] |
| H460 NSCLC Xenograft | This compound in combination with TAK228 | 85% | [4] |
Table 3: Pharmacokinetic Properties
| Species | Parameter | Value | Route of Administration | Reference |
| Mouse | Clearance (CL) | 4.1 mL/min/kg | Intravenous (i.v.) | [4] |
| Mouse | Half-life (t1/2) | 1 hour | Intravenous (i.v.) | [4] |
| Mouse | Maximum Concentration (Cmax) | 19 µM | Oral (p.o.) | [4] |
| Mouse | Bioavailability (F%) | 89% | Oral (p.o.) | [4] |
Key Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Cell Proliferation Assay (A549)
-
Cell Culture: A549 human lung adenocarcinoma cells are maintained in DMEM (Dulbecco's modified Eagle's medium) supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin. Cells are incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Seeding: A549 cells (1 x 10^4 cells/well) are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of this compound.
-
Incubation: Cells are incubated for the desired time period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using the MTT (3-[4,5-methylthiazol-2-yl]-2,5-diphenyl-tetrazolium bromide) assay. 10 µl of MTT solution (10 mg/ml) is added to each well four hours before the end of the incubation period.
-
Data Analysis: The resulting formazan crystals are dissolved, and the absorbance is read at a specific wavelength. IC50 values are calculated from dose-response curves.
In Vivo Xenograft Tumor Model (H460)
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Cell Implantation: A single-cell suspension of H460 non-small cell lung cancer cells is mixed with Matrigel and injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and tumor volume is monitored regularly using caliper measurements.
-
Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. This compound is administered orally at the specified doses and schedule.
-
Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle-treated control group.
-
Pharmacodynamic Analysis: At the end of the study, tumor samples can be collected to analyze the in vivo target engagement by measuring the concentrations of glutamine and glutamate.[2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
References
- 1. KEAP1/NFE2L2 mutations predict lung cancer radiation resistance that can be targeted by glutaminase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutaminase inhibition as potential cancer therapeutics: current status and future applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KEAP1/NFE2L2 Mutations Predict Lung Cancer Radiation Resistance That Can Be Targeted by Glutaminase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Glutaminase 1 (GLS1) in Oncology: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of a Key Metabolic Enzyme in Cancer
Introduction
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the hallmarks of this altered metabolism is an increased dependence on glutamine, a phenomenon often termed "glutamine addiction." At the heart of this dependency lies glutaminase 1 (GLS1), a mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate. This reaction is a critical gateway for glutamine to enter central carbon metabolism, providing cancer cells with essential biosynthetic precursors and bioenergetic resources. The upregulation of GLS1 is a common feature across a wide array of human cancers and is frequently associated with poor prognosis, making it a compelling target for therapeutic intervention.[1][2][3][4][5] This technical guide provides a comprehensive overview of the function of GLS1 in oncology, detailing its role in signaling pathways, summarizing key quantitative data, and providing detailed experimental protocols for its study.
The Core Function of GLS1 in Cancer Metabolism
GLS1 is the rate-limiting enzyme in glutaminolysis, the metabolic pathway that breaks down glutamine. By converting glutamine to glutamate, GLS1 fuels the tricarboxylic acid (TCA) cycle, supports the synthesis of non-essential amino acids and fatty acids, and contributes to the maintenance of redox homeostasis through the production of glutathione (GSH).[1][6] Cancer cells often upregulate GLS1 to meet the high metabolic demands of continuous growth and proliferation.[2]
Key Contributions of GLS1 to the Malignant Phenotype:
-
Anaplerosis and Bioenergetics: The glutamate produced by GLS1 can be further converted to α-ketoglutarate, a key intermediate of the TCA cycle. This anaplerotic flux replenishes the TCA cycle, which is often depleted of intermediates that are diverted for the synthesis of biomass.[7]
-
Biosynthesis of Macromolecules: Glutamine-derived carbon and nitrogen are essential building blocks for the synthesis of nucleotides, amino acids, and lipids, all of which are required for the generation of new cancer cells.[2]
-
Redox Homeostasis: Glutamate is a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.[1][6] By sustaining GSH levels, GLS1 helps cancer cells to mitigate the oxidative stress that arises from rapid metabolism and proliferation.[1][6]
-
Tumor Growth and Metastasis: Increased GLS1 expression and activity have been shown to promote tumor growth, invasion, and metastatic colonization in various cancer models.[8]
Quantitative Data on GLS1 in Oncology
The following tables summarize key quantitative data related to GLS1 expression in various cancers and the efficacy of its inhibitors.
Table 1: GLS1 mRNA Expression in Human Cancers (TCGA Data)
| Cancer Type | Fold Change (Tumor vs. Normal) | p-value |
| Bladder Urothelial Carcinoma (BLCA) | > 2 | < 0.01 |
| Breast Invasive Carcinoma (BRCA) | > 2 | < 0.01 |
| Colon Adenocarcinoma (COAD) | > 2 | < 0.01 |
| Esophageal Carcinoma (ESCA) | > 2 | < 0.01 |
| Head and Neck Squamous Cell Carcinoma (HNSC) | > 2 | < 0.01 |
| Kidney Renal Clear Cell Carcinoma (KIRC) | > 2 | < 0.01 |
| Liver Hepatocellular Carcinoma (LIHC) | > 2 | < 0.01 |
| Lung Adenocarcinoma (LUAD) | > 2 | < 0.01 |
| Lung Squamous Cell Carcinoma (LUSC) | > 2 | < 0.01 |
| Stomach Adenocarcinoma (STAD) | > 2 | < 0.01 |
Data derived from analyses of The Cancer Genome Atlas (TCGA) and presented in various studies.[3][4][5][9][10]
Table 2: In Vitro Efficacy of GLS1 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| Telaglenastat (CB-839) | A549 | Non-Small Cell Lung Cancer | 26 |
| MDA-MB-436 | Triple-Negative Breast Cancer | 520 | |
| CAKI-1 | Renal Cell Carcinoma | 40 | |
| HCC1806 | Triple-Negative Breast Cancer | 100 | |
| HT1080 | Fibrosarcoma | 44380 | |
| NCI-H460 | Non-Small Cell Lung Cancer | 36 | |
| HCT116 | Colorectal Cancer | 28 | |
| CT-26 | Colorectal Cancer | 420 | |
| H22 | Hepatocellular Carcinoma | > 10000 | |
| BPTES | MDA-MB-231 | Triple-Negative Breast Cancer | ~2000-5000 |
| PC-3 | Prostate Cancer | ~2000-6000 | |
| IPN60090 (IACS-6274) | Various | Solid Tumors | Potent in preclinical models |
IC50 values can vary depending on assay conditions and cell culture medium.[11][12][13][14][15][16][17]
Signaling Pathways Involving GLS1
GLS1 expression and activity are tightly regulated by a network of oncogenic signaling pathways, and in turn, GLS1 activity can influence downstream signaling events.
c-Myc and GLS1
The oncoprotein c-Myc is a master regulator of cell growth and metabolism. c-Myc can indirectly upregulate GLS1 expression by transcriptionally repressing microRNAs (miR-23a and miR-23b) that would otherwise inhibit GLS1 translation.[2][18] More recent evidence also suggests that c-Myc can directly bind to the promoter region of the GLS1 gene to activate its transcription.[19][20][21][22] This creates a positive feedback loop where c-Myc drives glutamine metabolism, and GLS1 activity, in turn, can stabilize c-Myc protein, further promoting the malignant phenotype.[19][20][21][22]
Figure 1: The c-Myc-GLS1 positive feedback loop.
Hypoxia, HIF-1α, and GLS1
The tumor microenvironment is often characterized by regions of low oxygen, or hypoxia. In response to hypoxia, cancer cells activate the hypoxia-inducible factor 1-alpha (HIF-1α), a transcription factor that orchestrates a metabolic shift to promote survival in low-oxygen conditions. While some studies suggest an indirect link, there is also evidence that HIF-1α may not directly regulate GLS1 transcription in all contexts.[23][24][25] However, hypoxia has been shown to increase GLS1 expression, contributing to cancer cell migration and invasion.[24]
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Targeting Glutaminolysis: New Perspectives to Understand Cancer Development and Novel Strategies for Potential Target Therapies [frontiersin.org]
- 3. A paradigm shift in cancer research based on integrative multi-omics approaches: glutaminase serves as a pioneering cuproptosis-related gene in pan-cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Glutaminase Expression in Prostate Adenocarcinoma and Correlation with Clinicopathologic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutaminase-1 Mediated Glutaminolysis to Glutathione Synthesis Maintains Redox Homeostasis and Modulates Ferroptosis Sensitivity in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Filamentous GLS1 promotes ROS-induced apoptosis upon glutamine deprivation via insufficient asparagine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Telaglenastat | CB 839 | GLS1 inhibitor | TargetMol [targetmol.com]
- 13. researchgate.net [researchgate.net]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. Discovery of this compound, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Targeted inhibition of tumor-specific glutaminase diminishes cell-autonomous tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MYC Rules: Leading Glutamine Metabolism toward a Distinct Cancer Cell Phenotype [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Therapeutic Targeting of the GLS1-c-Myc Positive Feedback Loop Suppresses Glutaminolysis and Inhibits Progression of Head and Neck Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Therapeutic Targeting of the GLS1-c-Myc Positive Feedback Loop Suppresses Glutaminolysis and Inhibits Progression of Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. HIF-1α Promotes Glutamine-Mediated Redox Homeostasis and Glycogen-Dependent Bioenergetics to Support Post-Implantation Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Induction of glucose transporter 1 expression through hypoxia-inducible factor 1alpha under hypoxic conditions in trophoblast-derived cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
IPN60090 In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
IPN60090 is a potent and selective inhibitor of glutaminase-1 (GLS-1), an enzyme crucial for the metabolic reprogramming of many cancer cells.[1][2][3][4][5] This document provides detailed protocols for key in vitro assays to characterize the activity of this compound, including a biochemical enzyme assay, a cell-based proliferation assay, and a target engagement assay. The provided methodologies are based on published research and are intended to guide researchers in the evaluation of this compound and similar GLS-1 inhibitors.[1]
Introduction
Glutaminase-1 (GLS-1) catalyzes the conversion of glutamine to glutamate, a critical step in glutaminolysis that provides cancer cells with essential intermediates for energy production and biosynthesis.[1][6] Inhibition of GLS-1 is a promising therapeutic strategy for tumors dependent on glutamine metabolism.[1][2][3][4][5][6] this compound is an orally active and highly selective GLS-1 inhibitor with excellent physicochemical and pharmacokinetic properties.[7] It has demonstrated potent anti-tumor activity in preclinical models and is currently in clinical development.[1][2][3][4][5] The following protocols describe standard in vitro methods to assess the potency and cellular activity of this compound.
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Biochemical Assay | Recombinant Human GLS-1 (GAC isoform) | IC50 | 31 nM | [7] |
| Biochemical Assay | Recombinant Human GLS-2 | IC50 | >50,000 nM | [7] |
| Cell Proliferation Assay | A549 (Non-Small Cell Lung Carcinoma) | IC50 | 26 nM | [7] |
| Cellular Target Engagement | Measures Glutamine to Glutamate Conversion | IC50 | Similar to cell viability IC50 | [1] |
Signaling Pathway
The metabolic pathway targeted by this compound is central to cancer cell metabolism. Glutamine is taken up by the cell and converted to glutamate by GLS-1 in the mitochondria. Glutamate can then be converted to α-ketoglutarate, which enters the TCA cycle to generate ATP and other biosynthetic precursors. Alternatively, glutamate can be used for the synthesis of glutathione, a key antioxidant. By inhibiting GLS-1, this compound blocks these downstream metabolic processes, leading to reduced proliferation and cell death in glutamine-dependent cancer cells.[1][6]
Caption: this compound inhibits GLS-1, blocking glutamine metabolism in cancer cells.
Experimental Protocols
GLS-1 Biochemical Assay (Dual-Coupled Enzyme Assay)
This assay measures the enzymatic activity of purified recombinant human GLS-1 (GAC isoform) by quantifying the production of glutamate.[1] The glutamate produced is then converted by glutamate dehydrogenase (GDH), which reduces NAD+ to NADH. The increase in NADH is monitored spectrophotometrically. A three-enzyme coupled fluorescent assay can also be utilized where diaphorase converts resazurin to the fluorescent resorufin in the presence of NADH.[8]
Materials:
-
Recombinant Human GLS-1 (GAC isoform)
-
L-Glutamine
-
Glutamate Dehydrogenase (GDH)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay buffer to create a concentration gradient.
-
In a 96-well plate, add the diluted this compound or vehicle control (DMSO in assay buffer).
-
Add the GLS-1 enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Prepare a reaction mixture containing L-glutamine, GDH, and NAD+ in assay buffer.
-
Initiate the enzymatic reaction by adding the reaction mixture to each well.
-
Immediately place the plate in a microplate reader and monitor the increase in absorbance at 340 nm (for NADH production) over time at 37°C.
-
Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves.
-
Determine the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for the GLS-1 biochemical assay.
Cell Proliferation Assay (A549 Cell Line)
This assay determines the effect of this compound on the proliferation of the A549 non-small cell lung cancer cell line, which is known to be dependent on glutamine metabolism.[1]
Materials:
-
A549 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 2 mM L-glutamine)
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
96-well clear bottom, black-sided microplates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Seed A549 cells in a 96-well plate at a predetermined density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the seeding medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-96 hours).
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the luminescence or fluorescence using a microplate reader.
-
Calculate the percent viability for each treatment relative to the vehicle control.
-
Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Target Engagement Assay
This assay confirms that this compound inhibits GLS-1 within the cellular context by measuring the conversion of glutamine to glutamate.[1] This can be achieved using techniques such as mass spectrometry to quantify the intracellular levels of these metabolites.
Materials:
-
A549 cells (or other relevant cell line)
-
Complete growth medium
-
This compound
-
6-well or 12-well plates
-
Methanol/Acetonitrile/Water extraction solvent
-
LC-MS/MS system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere and grow to a suitable confluency (e.g., 70-80%).
-
Treat the cells with various concentrations of this compound or vehicle control for a defined period (e.g., 4-24 hours).
-
After treatment, aspirate the medium and quickly wash the cells with ice-cold saline.
-
Immediately add ice-cold extraction solvent (e.g., 80% methanol) to quench metabolism and lyse the cells.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
-
Analyze the samples using an LC-MS/MS method optimized for the detection and quantification of glutamine and glutamate.
-
Calculate the ratio of glutamate to glutamine for each treatment condition.
-
Determine the percent inhibition of glutamate production for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the cellular IC50 value.
Caption: Workflow for the cellular target engagement assay.
Conclusion
The in vitro assays described provide a robust framework for the characterization of the GLS-1 inhibitor this compound. These protocols can be adapted to assess the activity of other GLS-1 inhibitors and to investigate their effects in various cancer cell line models. Consistent and rigorous application of these methods is essential for advancing our understanding of GLS-1 inhibition as a cancer therapy.
References
- 1. Discovery of this compound, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Alone and together: current approaches to targeting glutaminase enzymes as part of anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. High-Throughput Screening Reveals New Glutaminase Inhibitor Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IPN60090 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
IPN60090 is a potent and selective inhibitor of glutaminase 1 (GLS1), a critical enzyme in cancer cell metabolism. By blocking the conversion of glutamine to glutamate, this compound disrupts the tricarboxylic acid (TCA) cycle and glutathione synthesis, leading to reduced tumor cell proliferation and survival.[1][2] These application notes provide detailed protocols for the use of this compound in preclinical in vivo mouse models, including dosage, formulation, and experimental procedures for single-agent and combination therapy studies.
Data Presentation
In Vitro Potency of this compound
| Assay Type | Target | Cell Line | IC50 (nM) |
| Enzymatic Assay | Recombinant Human GLS1 (GAC isoform) | - | 31 |
| Cell Proliferation Assay | - | A549 (Non-Small Cell Lung Cancer) | 26 |
In Vivo Efficacy of this compound in Mouse Models
| Mouse Model | Tumor Type | Treatment | Dosage | Administration Route | Tumor Growth Inhibition (TGI) | Citation |
| H2122 Xenograft | Non-Small Cell Lung Cancer | This compound | 100 mg/kg, BID | Oral | Similar efficacy to CB-839 at 250 mg/kg, BID | [3] |
| Ru337 PDX | Non-Small Cell Lung Cancer | This compound | 100 mg/kg, BID | Oral | 28% | [3] |
| Ru337 PDX | Non-Small Cell Lung Cancer | This compound + TAK-228 | 100 mg/kg, BID (this compound) | Oral | 85% (Combination) | [3] |
| Syngeneic Models | Various | This compound + anti-PD-1 | Not Specified | Oral (this compound), IP (anti-PD-1) | Enhanced antitumor immune response | [4] |
Preclinical Toxicity Profile of this compound in Mice
| Study Type | Species | Dosage | Observation | Citation |
| General Toxicity | Mouse | Not Specified | No significant changes in body weight or adverse effects were reported in the primary efficacy studies. | [5][6] |
Note: It is recommended to monitor animal health daily, including body weight, food and water intake, and clinical signs of toxicity (e.g., changes in posture, activity, grooming) during in vivo studies.
Experimental Protocols
Preparation of this compound Formulation for Oral Gavage
Materials:
-
This compound (bis-hydrochloride salt)
-
Methylcellulose (400 cP)
-
Sterile, deionized water
-
Magnetic stirrer and stir bar
-
Beakers
-
Autoclave
Protocol:
-
To prepare a 0.5% (w/v) methylcellulose solution, heat approximately one-third of the final required volume of deionized water to 60-70°C.
-
While stirring, slowly add the methylcellulose powder to the heated water.
-
Continue stirring until the methylcellulose is thoroughly wetted and a uniform milky suspension is formed.
-
Remove the solution from the heat and add the remaining two-thirds of the water as cold or ice-cold water.
-
Continue stirring the solution at 4°C (in a cold room or on ice) until it becomes clear and viscous. This may take several hours or overnight.
-
Once the methylcellulose solution is clear, weigh the required amount of this compound (bis-hydrochloride salt) and add it to the vehicle.
-
Stir the mixture until the compound is uniformly suspended. Gentle warming may be used if necessary to aid dissolution, but the stability of the compound under these conditions should be verified.
-
The final formulation should be stored at 4°C and protected from light. It is recommended to prepare the formulation fresh or validate its stability for longer storage.
Establishment of a Non-Small Cell Lung Cancer (NSCLC) Patient-Derived Xenograft (PDX) Model
Materials:
-
6-8 week old immunodeficient mice (e.g., NOD/SCID, NSG)
-
Freshly resected human NSCLC tumor tissue
-
Surgical instruments (scalpels, forceps)
-
Matrigel (optional)
-
Anesthesia (e.g., isoflurane)
-
Animal housing facility (SPF)
Protocol:
-
Within 2 hours of surgical resection, transport the fresh tumor specimen in a sterile container on ice.
-
In a sterile biosafety cabinet, wash the tumor tissue with sterile PBS containing antibiotics.
-
Mince the tumor tissue into small fragments of approximately 2-3 mm³.
-
Anesthetize the recipient immunodeficient mouse.
-
Make a small incision in the skin on the flank of the mouse.
-
Using forceps, create a subcutaneous pocket.
-
(Optional) Mix the tumor fragment with Matrigel to support initial engraftment.
-
Implant a single tumor fragment into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
Monitor the mice for tumor growth by caliper measurements at least twice a week.
-
Once the tumors reach a volume of approximately 1000-1500 mm³, the mouse is euthanized, and the tumor can be harvested for serial passaging into new cohorts of mice.
In Vivo Efficacy Study of this compound as a Single Agent
Materials:
-
Tumor-bearing mice (e.g., NSCLC PDX model) with established tumors (e.g., 100-200 mm³)
-
Prepared this compound formulation
-
Oral gavage needles
-
Calipers for tumor measurement
-
Scale for body weight measurement
Protocol:
-
Once tumors reach the desired size, randomize the mice into treatment and vehicle control groups (n=8-10 mice per group).
-
Record the initial tumor volume and body weight of each mouse.
-
Administer this compound orally via gavage at the desired dose (e.g., 25, 50, or 100 mg/kg) twice daily (BID). The vehicle control group should receive the same volume of the 0.5% methylcellulose solution.
-
Measure tumor volumes and body weights 2-3 times per week.
-
Continue treatment for the duration of the study (e.g., 21-28 days) or until the tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., pharmacodynamics, histology).
-
Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume of the treated group and ΔC is the change in tumor volume of the control group.
In Vivo Efficacy Study of this compound in Combination with an Anti-PD-1 Antibody
Materials:
-
Syngeneic tumor-bearing mice (e.g., MC38, CT26) with established tumors
-
Prepared this compound formulation
-
Anti-mouse PD-1 antibody (e.g., clone RMP1-14, 29F.1A12) or appropriate isotype control
-
Sterile PBS for antibody dilution
-
Syringes and needles for intraperitoneal (IP) injection
Protocol:
-
Establish syngeneic tumors in immunocompetent mice.
-
Once tumors are established, randomize mice into four groups: Vehicle + Isotype control, this compound + Isotype control, Vehicle + anti-PD-1 antibody, and this compound + anti-PD-1 antibody.
-
Administer this compound orally at the selected dose and schedule (e.g., 100 mg/kg, BID).
-
Administer the anti-PD-1 antibody or isotype control via IP injection at a standard dose (e.g., 100-250 µg per mouse) and schedule (e.g., every 3-4 days).[4]
-
Monitor tumor growth and body weight as described in the single-agent efficacy study protocol.
-
At the end of the study, collect tumors and spleens for immune profiling by flow cytometry to analyze changes in immune cell populations (e.g., CD8+ T cells, regulatory T cells).
Visualizations
Caption: Signaling pathway of this compound action.
Caption: General experimental workflow for in vivo efficacy studies.
References
- 1. Discovery of this compound, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Compass Therapeutics Presents Preclinical Data on CTX-10726, a Differentiated PD-1 x VEGF-A Bispecific Antibody, at the 40th Society for Immunotherapy of Cancer Annual Meeting | INN [investingnews.com]
- 5. Preclinical Toxicity and Safety of MM-129—First-in-Class BTK/PD-L1 Inhibitor as a Potential Candidate against Colon Cancer [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: IPN60090 Combination Therapy with Checkpoint Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
IPN60090 (also known as IACS-6274) is a potent and selective inhibitor of glutaminase 1 (GLS1), a critical enzyme in cancer cell metabolism.[1] By blocking the conversion of glutamine to glutamate, this compound disrupts a key nutrient supply for rapidly proliferating tumor cells.[1] Emerging preclinical evidence and a strong scientific rationale support the combination of this compound with immune checkpoint inhibitors to enhance anti-tumor immunity and overcome resistance.
These application notes provide an overview of the scientific basis for this combination therapy, summarize key preclinical findings with similar GLS1 inhibitors, and offer detailed protocols for in vitro and in vivo experimental validation.
Scientific Rationale for Combination Therapy
The tumor microenvironment (TME) is often characterized by nutrient depletion, which can impair the function of tumor-infiltrating lymphocytes (TILs). Cancer cells avidly consume glutamine, depriving T cells of this essential amino acid. By inhibiting GLS1 with this compound, the extracellular glutamine concentration within the TME may be increased, thereby supporting the activation and proliferation of anti-tumor T cells.[1]
Furthermore, some studies suggest that inhibition of glutamine metabolism in cancer cells can lead to an upregulation of PD-L1 expression, potentially rendering them more susceptible to PD-1/PD-L1 blockade.[2] The combination of this compound with checkpoint inhibitors, therefore, presents a promising strategy to simultaneously target tumor cell metabolism and reinvigorate the anti-tumor immune response.
Key Signaling Pathways
The synergistic effect of this compound and checkpoint inhibitors is believed to be mediated through the modulation of key signaling pathways in both cancer cells and immune cells.
Preclinical Data Summary
While specific quantitative data for this compound in combination with checkpoint inhibitors is emerging from ongoing clinical trials, preclinical studies with other GLS1 inhibitors, such as CB-839, have demonstrated promising synergistic activity. The following tables summarize representative data from such studies.
Table 1: In Vitro T-Cell Mediated Cytotoxicity
| Cell Line | Treatment Group | % Cytotoxicity (E:T Ratio 10:1) |
| Ovarian Cancer (ID8) | Control | 15 ± 3% |
| This compound (or similar GLS1i) | 20 ± 4% | |
| Anti-PD-L1 | 35 ± 5% | |
| Combination | 65 ± 7% |
Table 2: In Vivo Tumor Growth Inhibition in Syngeneic Mouse Model
| Mouse Model | Treatment Group | Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |
| Colon Carcinoma (CT26) | Vehicle | 1500 ± 250 | - |
| This compound (or similar GLS1i) | 1100 ± 200 | 27% | |
| Anti-PD-1 | 800 ± 150 | 47% | |
| Combination | 300 ± 100 | 80% |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the combination of this compound and checkpoint inhibitors.
In Vitro T-Cell Mediated Cytotoxicity Assay
This protocol assesses the ability of T-cells to kill tumor cells in a co-culture system.
Materials:
-
Tumor cell line of interest
-
Syngeneic mouse splenocytes or human peripheral blood mononuclear cells (PBMCs)
-
This compound
-
Anti-PD-1, anti-PD-L1, or anti-CTLA-4 antibody
-
Complete RPMI-1640 media
-
Cytotoxicity detection kit (e.g., LDH release assay) or flow cytometer
Procedure:
-
Target Cell Preparation: Plate tumor cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Effector Cell Preparation: Isolate T-cells from splenocytes or PBMCs using standard methods (e.g., magnetic-activated cell sorting).
-
Co-culture: Add the effector T-cells to the wells containing the target tumor cells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).
-
Treatment: Add this compound and/or the checkpoint inhibitor antibody to the respective wells at predetermined concentrations. Include vehicle and isotype controls.
-
Incubation: Co-culture the cells for 48-72 hours at 37°C and 5% CO2.
-
Cytotoxicity Measurement:
-
LDH Assay: Measure the release of lactate dehydrogenase (LDH) from lysed target cells into the supernatant according to the manufacturer's instructions.
-
Flow Cytometry: Stain cells with markers for viability (e.g., Propidium Iodide) and T-cell activation (e.g., CD69, CD25) to quantify target cell death and T-cell phenotype.
-
In Vivo Syngeneic Mouse Model Study
This protocol evaluates the anti-tumor efficacy of the combination therapy in an immunocompetent mouse model.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6 or BALB/c)
-
Syngeneic tumor cell line (e.g., MC38, CT26)
-
This compound formulated for oral gavage
-
Anti-mouse PD-1, PD-L1, or CTLA-4 antibody
-
Calipers for tumor measurement
-
Animal handling and surgical equipment
Procedure:
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers.
-
Randomization: Once tumors reach an average size of approximately 100 mm³, randomize the mice into treatment groups (n=8-10 mice per group):
-
Vehicle control
-
This compound alone
-
Checkpoint inhibitor alone
-
This compound + Checkpoint inhibitor
-
-
Treatment Administration:
-
Administer this compound via oral gavage daily or as determined by its pharmacokinetic profile.
-
Administer the checkpoint inhibitor via intraperitoneal (IP) injection twice a week or according to the established dosing schedule.
-
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint and Analysis: Euthanize mice when tumors reach the predetermined endpoint size or at the end of the study.
-
Excise tumors and weigh them.
-
Process a portion of the tumor for immunohistochemistry (IHC) to analyze immune cell infiltration (e.g., CD4+, CD8+ T-cells).
-
Process another portion for flow cytometry to quantify different immune cell populations within the TME.
-
Conclusion
The combination of the GLS1 inhibitor this compound with checkpoint inhibitors represents a promising therapeutic strategy with a strong scientific rationale. The provided protocols offer a framework for the preclinical evaluation of this combination therapy, enabling researchers to investigate its synergistic anti-tumor effects and elucidate the underlying immunological mechanisms. Further research in this area is warranted to optimize dosing and scheduling and to identify patient populations most likely to benefit from this innovative approach.
References
Application Notes and Protocols for Studying Metabolic Reprogramming with IPN60090
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a hallmark of cancer, enabling cells to meet the bioenergetic and biosynthetic demands of rapid proliferation.[1] One of the key metabolic pathways often dysregulated in cancer is glutaminolysis, the process by which glutamine is converted to glutamate and subsequently funneled into the tricarboxylic acid (TCA) cycle.[2] At the heart of this pathway lies the enzyme glutaminase (GLS), which catalyzes the initial, rate-limiting step.[2][3]
IPN60090 is a potent and highly selective inhibitor of the kidney-type glutaminase isoform, GLS1, with a reported IC50 of 31 nM.[4][5] It exhibits no significant activity against the liver-type isoform, GLS2.[4] This selectivity makes this compound a valuable tool for dissecting the role of GLS1 in cancer metabolism and a promising therapeutic candidate for tumors dependent on glutamine.[3][6] These application notes provide detailed protocols for utilizing this compound to study metabolic reprogramming in cancer cells.
Mechanism of Action
This compound exerts its effects by inhibiting the enzymatic activity of GLS1, thereby blocking the conversion of glutamine to glutamate.[3][4] This disruption has several downstream consequences for cancer cell metabolism:
-
TCA Cycle Anaplerosis Inhibition: By reducing the available pool of glutamate, this compound limits the production of α-ketoglutarate, a key anaplerotic substrate that replenishes the TCA cycle.[3][7] This can lead to a reduction in cellular energy production and the biosynthesis of macromolecules.
-
Impaired Redox Homeostasis: Glutamate is a precursor for the synthesis of glutathione (GSH), a major cellular antioxidant.[3][6] Inhibition of GLS1 by this compound can deplete intracellular GSH levels, leading to increased reactive oxygen species (ROS) and oxidative stress.
-
Synthetic Lethality in Specific Genetic Contexts: Tumors with mutations in the Kelch-like ECH-associated protein 1 (KEAP1) and Nuclear factor erythroid 2-related factor 2 (NRF2) pathway exhibit increased reliance on glutamine for GSH synthesis to counteract high levels of oxidative stress.[8][9][10] This creates a synthetic lethal vulnerability, making these tumors particularly sensitive to GLS1 inhibition by this compound. Similarly, tumors with low expression of asparagine synthetase (ASNS) have shown preclinical sensitivity.[11]
Data Presentation
The following tables summarize key quantitative data for this compound and provide a template for presenting experimental results.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line | Reference |
| GLS1 IC50 | 31 nM | Recombinant Human GLS1 | [4] |
| GLS2 IC50 | >50,000 nM | Recombinant Human GLS2 | [4] |
| A549 Cell Proliferation IC50 | 26 nM | A549 (Human Lung Carcinoma) | [4][5] |
Table 2: Example of In Vivo Efficacy Data for this compound
| Animal Model | Treatment Group | Dose | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| H460 Xenograft | This compound | 100 mg/kg | Twice daily, oral | Data to be populated by user | [4] |
| Ru337 PDX | This compound | 25-100 mg/kg | Twice daily, oral | Data to be populated by user | [5] |
Table 3: Template for Reporting Metabolomics Data
| Metabolite | Control (Relative Abundance) | This compound-Treated (Relative Abundance) | Fold Change | p-value |
| Glutamine | User Data | User Data | User Data | User Data |
| Glutamate | User Data | User Data | User Data | User Data |
| α-Ketoglutarate | User Data | User Data | User Data | User Data |
| Succinate | User Data | User Data | User Data | User Data |
| Fumarate | User Data | User Data | User Data | User Data |
| Malate | User Data | User Data | User Data | User Data |
| Aspartate | User Data | User Data | User Data | User Data |
| Glutathione (GSH) | User Data | User Data | User Data | User Data |
Experimental Protocols
Here are detailed protocols for key experiments to study the effects of this compound on metabolic reprogramming.
Protocol 1: Cell Proliferation Assay
This protocol describes how to assess the effect of this compound on the proliferation of cancer cells in vitro using a tetrazolium-based assay (e.g., MTT or WST-1).
Materials:
-
Cancer cell line of interest (e.g., A549, H460)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept constant across all wells (e.g., <0.1%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only (DMSO) controls.
-
Incubate for the desired time period (e.g., 72 hours).
-
-
MTT/WST-1 Assay:
-
Add 10-20 µL of MTT or WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight in the dark.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the absorbance values to the vehicle-treated control wells.
-
Plot the normalized values against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., NSG or nude mice)
-
Cancer cell line of interest (e.g., H460)
-
Matrigel (optional)
-
This compound
-
Vehicle for oral administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Resuspend cancer cells in a mixture of sterile PBS and Matrigel (1:1 ratio).
-
Inject a defined number of cells (e.g., 1-5 x 10^6) subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare the this compound formulation in the appropriate vehicle.
-
Administer this compound orally to the treatment group at the desired dose and schedule (e.g., 100 mg/kg, twice daily).[4]
-
Administer the vehicle alone to the control group.
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the overall health of the animals.
-
-
Endpoint and Analysis:
-
At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the mice.
-
Excise the tumors, weigh them, and process for further analysis (e.g., pharmacodynamics, histology).
-
Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.
-
Protocol 3: Measurement of Intracellular Glutamine and Glutamate
This protocol provides a method for quantifying the intracellular levels of glutamine and glutamate in response to this compound treatment using LC-MS/MS.
Materials:
-
Cancer cells
-
This compound
-
6-well plates
-
Ice-cold PBS
-
80% Methanol (pre-chilled to -80°C)
-
Cell scraper
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound or vehicle (DMSO) for the desired duration.
-
-
Metabolite Extraction:
-
Place the 6-well plates on ice.
-
Aspirate the medium and quickly wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
-
Sample Processing:
-
Vortex the tubes and incubate at -80°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at maximum speed for 10 minutes at 4°C.
-
Transfer the supernatant (containing the metabolites) to a new tube.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried metabolites in an appropriate solvent for LC-MS/MS analysis.
-
Analyze the samples using a validated LC-MS/MS method for the detection and quantification of glutamine and glutamate.
-
-
Data Analysis:
-
Determine the peak areas for glutamine and glutamate.
-
Normalize the peak areas to an internal standard and the total protein content or cell number of the original sample.
-
Compare the relative abundance of glutamine and glutamate between control and this compound-treated samples.
-
Visualizations
The following diagrams illustrate the key pathways affected by this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound in inhibiting glutamine metabolism.
Caption: Rationale for this compound sensitivity in KEAP1/NRF2 altered tumors.
Caption: Experimental workflow for studying this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Glucose-independent glutamine metabolism via TCA cycling for proliferation and survival in B-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Glutamine Metabolism | Cell Signaling Technology [cellsignal.com]
- 8. Activation of the NRF2 antioxidant program generates an imbalance in central carbon metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LKB1 and KEAP1/NRF2 pathways cooperatively promote metabolic reprogramming with enhanced glutamine dependence in KRAS-mutant lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LKB1 and KEAP1/NRF2 Pathways Cooperatively Promote Metabolic Reprogramming with Enhanced Glutamine Dependence in KRAS-Mutant Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A method for measuring both glutamine and glutamate levels and stable isotopic enrichments - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for IPN60090 Treatment in KEAP1 Mutant Cancer Cells
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Mutations in the Kelch-like ECH-associated protein 1 (KEAP1) gene, a key regulator of the antioxidant response pathway, are frequently observed in various cancers, particularly non-small cell lung cancer (NSCLC). These mutations lead to the constitutive activation of the transcription factor Nuclear factor erythroid 2-related factor 2 (NRF2), promoting cancer cell proliferation, metabolic reprogramming, and resistance to therapy. This NRF2-addicted state creates a unique therapeutic vulnerability.
IPN60090 is a potent, selective, and orally bioavailable small-molecule inhibitor of glutaminase 1 (GLS1).[1][2] GLS1 is a critical enzyme in glutamine metabolism, catalyzing the conversion of glutamine to glutamate. Cancer cells with KEAP1 mutations exhibit a heightened dependence on glutamine for survival and proliferation, making GLS1 an attractive therapeutic target. By inhibiting GLS1, this compound disrupts the supply of essential metabolites required for energy production and redox balance, leading to selective cytotoxicity in KEAP1 mutant cancer cells.
These application notes provide a summary of the preclinical data for this compound and detailed protocols for its use in in vitro and in vivo models of KEAP1 mutant cancer.
Mechanism of Action
In wild-type cells, KEAP1 targets NRF2 for ubiquitination and subsequent proteasomal degradation, maintaining low intracellular levels of NRF2. In the presence of oxidative stress, this interaction is disrupted, allowing NRF2 to translocate to the nucleus and activate the expression of antioxidant response element (ARE)-driven genes. In KEAP1 mutant cancer cells, this regulation is lost, leading to constitutive NRF2 activation.
Activated NRF2 upregulates the expression of genes involved in glutamine transport and metabolism, including GLS1. This metabolic reprogramming fuels the tricarboxylic acid (TCA) cycle and supports the synthesis of glutathione (GSH), a critical antioxidant that protects cancer cells from oxidative stress. This compound inhibits GLS1, thereby depleting intracellular glutamate levels. This has two major consequences for KEAP1 mutant cancer cells:
-
Metabolic Stress: Reduced glutamate levels limit the entry of glutamine-derived carbon into the TCA cycle, leading to an energy crisis.
-
Oxidative Stress: The depletion of glutamate, a precursor for GSH synthesis, impairs the cell's antioxidant capacity, leading to an accumulation of reactive oxygen species (ROS) and subsequent cell death.
Data Presentation
In Vitro Efficacy
This compound demonstrates potent and selective inhibition of GLS1 and exhibits significant anti-proliferative activity in KEAP1 mutant cancer cell lines.
| Parameter | Value | Reference |
| GLS1 (GAC isoform) IC50 | 31 nM | [1] |
| GLS2 IC50 | >50,000 nM | [1] |
| A549 (KEAP1 mutant NSCLC) Cell Proliferation IC50 | 26 nM | [1] |
Preclinical Pharmacokinetics
This compound has been shown to have excellent pharmacokinetic properties across multiple preclinical species, supporting its oral administration.
| Species | Dosing Route | Dose (mg/kg) | Cmax (µM) | Tmax (h) | Oral Bioavailability (%) | Reference |
| Mouse | IV | 3 | - | - | - | [1] |
| PO | 10 | 19 | 0.5 | 89 | [1] | |
| Rat | IV | 1 | - | - | - | [1] |
| PO | 3 | 10.7 | 1 | 94 | [1] | |
| Dog | IV | 0.5 | - | - | - | [1] |
| PO | 1 | 2.5 | 2 | 100 | [1] |
In Vivo Efficacy
In a patient-derived xenograft (PDX) model of non-small cell lung cancer (Ru337), this compound demonstrated significant tumor growth inhibition both as a monotherapy and in combination with a TORC1/2 inhibitor.
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| This compound | 100 mg/kg, PO, BID | 28 | [1] |
| TAK-228 (TORC1/2 inhibitor) | 1 mg/kg, PO, QD | 41 | [1] |
| This compound + TAK-228 | 100 mg/kg PO BID + 1 mg/kg PO QD | 85 | [1] |
Experimental Protocols
Cell Viability Assay (Crystal Violet)
This protocol describes a method to assess the effect of this compound on the viability of adherent KEAP1 mutant cancer cells.
Materials:
-
KEAP1 mutant cancer cell line (e.g., A549)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Crystal Violet solution in 20% methanol
-
10% Acetic Acid
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 2,000-5,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentration of this compound or vehicle control.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
Staining:
-
Carefully remove the medium from the wells.
-
Gently wash the cells once with 100 µL of PBS.
-
Add 50 µL of 4% PFA to each well to fix the cells and incubate for 15 minutes at room temperature.
-
Remove the PFA and wash the wells twice with 100 µL of PBS.
-
Add 50 µL of 0.1% Crystal Violet solution to each well and incubate for 20 minutes at room temperature.
-
Remove the Crystal Violet solution and wash the wells with water until the water runs clear.
-
Air dry the plate completely.
-
-
Quantification:
-
Add 100 µL of 10% acetic acid to each well to solubilize the stain.
-
Incubate for 15 minutes on a shaker.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells with no cells).
-
Normalize the absorbance values to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Western Blot Analysis of NRF2 Pathway Proteins
This protocol is for detecting the levels of NRF2 and its target proteins in KEAP1 mutant cells treated with this compound.
Materials:
-
KEAP1 mutant cancer cell line
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-NRF2, anti-KEAP1, anti-NQO1, anti-GCLC, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize protein bands using an imaging system.
-
Quantify band intensity and normalize to a loading control (e.g., β-actin).
-
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a KEAP1 mutant cancer xenograft model. All animal procedures must be performed in accordance with institutional and national guidelines for animal welfare.
Materials:
-
KEAP1 mutant cancer cell line (e.g., A549)
-
Immunodeficient mice (e.g., NOD-SCID or athymic nude)
-
Matrigel
-
This compound
-
Vehicle formulation (e.g., 0.5% methylcellulose)
-
Calipers
Protocol:
-
Tumor Cell Implantation:
-
Resuspend 1-5 x 10^6 A549 cells in a 1:1 mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume (Volume = 0.5 x Length x Width^2) with calipers.
-
When tumors reach a mean volume of 100-200 mm^3, randomize mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound orally at the desired dose and schedule (e.g., 100 mg/kg, BID).
-
Administer the vehicle to the control group.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health of the animals.
-
-
Endpoint and Analysis:
-
Euthanize mice when tumors reach the maximum allowed size or at the end of the study.
-
Excise tumors, weigh them, and process for further analysis (e.g., histology, western blotting).
-
Calculate tumor growth inhibition (TGI) and perform statistical analysis.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability in cell viability assay | Uneven cell seeding, edge effects in the plate | Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate. |
| Weak or no signal in Western blot | Insufficient protein loading, poor antibody quality | Increase the amount of protein loaded. Use a new or validated antibody. Optimize antibody concentration. |
| No tumor growth in xenograft study | Low cell viability, insufficient cell number | Use cells with high viability. Increase the number of cells injected. |
| Toxicity in animal studies | High dose of this compound | Perform a dose-escalation study to determine the maximum tolerated dose (MTD). |
Conclusion
This compound is a promising therapeutic agent for the treatment of KEAP1 mutant cancers. Its potent and selective inhibition of GLS1 effectively targets the metabolic vulnerability of these NRF2-addicted tumors. The protocols provided here offer a framework for researchers to further investigate the preclinical efficacy and mechanism of action of this compound in relevant cancer models.
References
- 1. Discovery of this compound, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying T-cell Metabolism with IPN60090
For Researchers, Scientists, and Drug Development Professionals
Introduction to IPN60090
This compound is a potent, selective, and orally active inhibitor of glutaminase 1 (GLS1).[1][2][3] GLS1 is a critical enzyme in cellular metabolism, catalyzing the conversion of glutamine to glutamate.[1][2] This reaction is a key entry point for glutamine into the tricarboxylic acid (TCA) cycle and is essential for the biosynthesis of other key metabolites, including the antioxidant glutathione.[1][2] Dysregulation of glutamine metabolism is a hallmark of many cancers, making GLS1 an attractive therapeutic target.[1][2] this compound is currently in Phase I clinical trials for the treatment of solid tumors.[1][2][3]
Recent studies have highlighted the importance of glutamine metabolism in T-cell function. Upon activation, T-cells undergo a metabolic shift to support their proliferation, differentiation, and effector functions. While often associated with increased glycolysis, glutaminolysis also plays a crucial role. Inhibition of GLS1 with compounds like this compound can modulate T-cell metabolism and function, suggesting its potential in immunomodulatory therapies.[1][2] Specifically, GLS1 inhibition has been shown to increase the glycolytic activity of CD4+ and CD8+ T-cells, which may enhance their anti-tumor immune responses, particularly when combined with checkpoint inhibitors.
These application notes provide a comprehensive guide for utilizing this compound to study T-cell metabolism, including detailed experimental protocols and data presentation guidelines.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | IC50 (nM) | Notes |
| GLS1 Enzymatic Inhibition | Recombinant Human GLS1 | 31 | In a dual-coupled enzyme assay. |
| Cell Proliferation | A549 (Lung Carcinoma) | 26 | Data on direct T-cell proliferation IC50 is not readily available in the public domain. This value for a cancer cell line is provided for reference. |
Data compiled from publicly available sources.[1][2]
Table 2: Expected Effects of this compound on T-cell Metabolism (Based on GLS1 Inhibition)
| Metabolic Parameter | Expected Change with this compound | Rationale |
| Glutamine Uptake | No direct effect / Potential increase in extracellular glutamine | Inhibition of intracellular glutamine metabolism may lead to its accumulation in the microenvironment. |
| Intracellular Glutamate | Decrease | Direct consequence of GLS1 inhibition. |
| Glycolysis (ECAR) | Increase | T-cells may upregulate glycolysis to compensate for reduced glutaminolysis and to support an effector phenotype. |
| Oxidative Phosphorylation (OCR) | Variable / Potential Decrease | Reduced entry of glutamine-derived carbons into the TCA cycle may decrease OCR. |
| T-cell Activation Markers (e.g., CD25, CD69) | Modulated | Metabolic state is tightly linked to T-cell activation and differentiation. |
| Cytokine Production (e.g., IFN-γ, IL-2) | Modulated | Effector functions are metabolically demanding and influenced by glutamine availability. |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action in T-cells.
Caption: Experimental workflow for Seahorse XF metabolic analysis.
Caption: Logical flow of this compound's impact on T-cell function.
Experimental Protocols
Protocol 1: T-cell Isolation and Culture with this compound
Objective: To isolate and culture primary human T-cells for subsequent metabolic and functional assays with this compound treatment.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
RosetteSep™ Human T Cell Enrichment Cocktail or magnetic-activated cell sorting (MACS) based T-cell isolation kit
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Human anti-CD3/CD28 Dynabeads™ or plate-bound anti-CD3 and soluble anti-CD28 antibodies
-
Human IL-2
-
This compound (stock solution in DMSO)
-
Trypan blue solution
-
Ficoll-Paque PLUS
Procedure:
-
Isolate PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Isolate T-cells: Enrich for T-cells from the PBMC population using a negative selection method like RosetteSep™ or MACS sorting according to the manufacturer's instructions.
-
Cell Counting and Viability: Resuspend the isolated T-cells in complete RPMI-1640 medium. Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion.
-
T-cell Activation:
-
Bead-based: Resuspend T-cells at 1 x 10^6 cells/mL in complete RPMI-1640 medium with 20 IU/mL of IL-2. Add anti-CD3/CD28 Dynabeads™ at a 1:1 bead-to-cell ratio.
-
Plate-bound: Coat a 96-well plate with anti-CD3 antibody (1-5 µg/mL) overnight at 4°C. Wash the plate with sterile PBS. Add T-cells at 1 x 10^6 cells/mL in complete RPMI-1640 medium containing soluble anti-CD28 antibody (1-2 µg/mL) and 20 IU/mL of IL-2.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium from a concentrated stock in DMSO. Suggested starting concentrations to test range from 10 nM to 1 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Add the this compound dilutions or vehicle control to the activated T-cell cultures.
-
-
Incubation: Culture the cells at 37°C in a humidified 5% CO2 incubator for the desired duration (e.g., 24, 48, or 72 hours) before proceeding to metabolic or functional assays.
Protocol 2: Seahorse XF Analyzer Metabolic Profiling of T-cells
Objective: To measure the real-time oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of T-cells treated with this compound.
Materials:
-
T-cells cultured and treated with this compound as described in Protocol 1
-
Seahorse XF Cell Culture Microplate
-
Cell-Tak cell and tissue adhesive
-
Seahorse XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
Seahorse XF Glycolysis Stress Test Kit (containing Glucose, Oligomycin, and 2-Deoxyglucose)
-
Seahorse XF Analyzer
Procedure:
-
Prepare Seahorse XF Plate: The day before the assay, hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator.
-
Coat Microplate: On the day of the assay, coat the wells of a Seahorse XF cell culture microplate with Cell-Tak according to the manufacturer's instructions to ensure T-cell adherence.
-
Prepare T-cells: Harvest the this compound-treated and control T-cells. Wash and resuspend the cells in the appropriate Seahorse XF assay medium at a density of 0.2-0.5 x 10^6 cells per well.
-
Seed Cells: Seed the T-cell suspension into the coated microplate. Centrifuge the plate at 200 x g for 1 minute (no brake) to create a uniform cell monolayer.
-
Incubate: Incubate the plate at 37°C in a non-CO2 incubator for 30-60 minutes.
-
Prepare Reagent Cartridge: Load the Seahorse XF sensor cartridge with the metabolic modulators from the Mito Stress Test or Glycolysis Stress Test kit. Typical final concentrations are 1-2 µM Oligomycin, 1-2 µM FCCP, and 0.5-1 µM Rotenone/Antimycin A.
-
Run Assay: Place the cell culture microplate and the reagent cartridge into the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure basal OCR and ECAR, followed by sequential injections of the metabolic modulators and subsequent rate measurements.
-
Data Analysis: After the run, normalize the data to the cell number in each well. Calculate key metabolic parameters such as basal respiration, maximal respiration, spare respiratory capacity, and glycolysis. Compare these parameters between the this compound-treated groups and the vehicle control.
Protocol 3: Flow Cytometry Analysis of T-cell Phenotype and Function
Objective: To assess the effect of this compound on T-cell activation markers and intracellular cytokine production.
Materials:
-
T-cells cultured and treated with this compound as described in Protocol 1
-
Brefeldin A and Monensin (protein transport inhibitors)
-
PMA (phorbol 12-myristate 13-acetate) and Ionomycin
-
Fluorescently conjugated antibodies against surface markers (e.g., CD3, CD4, CD8, CD25, CD69)
-
Fixation/Permeabilization solution
-
Fluorescently conjugated antibodies against intracellular cytokines (e.g., IFN-γ, IL-2, TNF-α)
-
Flow cytometer
Procedure:
-
Restimulation for Cytokine Analysis (Optional): For intracellular cytokine staining, restimulate the T-cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of Brefeldin A (5 µg/mL) and Monensin (2 µM) for the last 4-6 hours of culture.
-
Harvest and Wash Cells: Harvest the this compound-treated and control T-cells. Wash the cells with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Surface Staining: Resuspend the cells in FACS buffer and add the cocktail of fluorescently conjugated antibodies for surface markers. Incubate for 20-30 minutes at 4°C in the dark.
-
Wash: Wash the cells twice with FACS buffer.
-
Fixation and Permeabilization: If performing intracellular staining, resuspend the cells in Fixation/Permeabilization solution and incubate for 20 minutes at 4°C.
-
Wash: Wash the cells with Permeabilization/Wash buffer.
-
Intracellular Staining: Resuspend the fixed and permeabilized cells in Permeabilization/Wash buffer and add the cocktail of fluorescently conjugated antibodies for intracellular cytokines. Incubate for 30 minutes at 4°C in the dark.
-
Wash: Wash the cells twice with Permeabilization/Wash buffer.
-
Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data to quantify the percentage of cells expressing activation markers and producing specific cytokines in the this compound-treated groups compared to the vehicle control.
Disclaimer: The quantitative data for the direct effects of this compound on T-cell metabolism and function are not extensively available in the public domain. The provided protocols are based on standard methodologies for studying T-cell metabolism with metabolic inhibitors. Researchers should perform dose-response experiments to determine the optimal concentration of this compound for their specific T-cell assays. The expected outcomes in Table 2 are based on the known mechanism of GLS1 inhibition and may need to be empirically validated for this compound in T-cells.
References
- 1. Discovery of this compound, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Metabolic Adaptation of Human CD4+ and CD8+ T-Cells to T-Cell Receptor-Mediated Stimulation [frontiersin.org]
- 3. Discovery of this compound, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Glutaminase Activity with IPN60090
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutaminase (GLS), particularly the kidney-type isoform (GLS1), is a critical enzyme in cancer metabolism, catalyzing the conversion of glutamine to glutamate.[1][2] This process provides cancer cells with essential intermediates for energy production and biosynthesis.[3] Consequently, GLS1 has emerged as a promising therapeutic target in oncology. IPN60090 is a potent, selective, and orally bioavailable inhibitor of GLS1.[3][4][5] It exhibits high selectivity for GLS1 over GLS2, with a half-maximal inhibitory concentration (IC₅₀) of 31 nM for GLS1 and over 50,000 nM for GLS2.[3][4] this compound is currently in phase 1 clinical trials for the treatment of solid tumors.[1][3]
These application notes provide detailed protocols for measuring the enzymatic activity of glutaminase and for determining the inhibitory potency of this compound using a coupled-enzyme assay.
Data Presentation
Table 1: Inhibitory Activity of this compound against Glutaminase Isoforms
| Compound | Target | IC₅₀ (nM) | Selectivity (GLS2/GLS1) |
| This compound | GLS1 | 31 | >1600-fold |
| This compound | GLS2 | >50,000 |
Data sourced from MedchemExpress and InvivoChem.[3][4]
Table 2: Cellular Activity of this compound
| Cell Line | Assay | IC₅₀ (nM) |
| A549 (Lung Carcinoma) | Proliferation | 26 |
Data sourced from MedchemExpress and InvivoChem.[3][4]
Signaling Pathway and Experimental Workflow
Glutaminase Signaling Pathway
The following diagram illustrates the central role of glutaminase in cellular metabolism, a pathway that is inhibited by this compound.
Caption: Glutaminase (GLS1) converts glutamine to glutamate, fueling central carbon metabolism and biosynthesis. This compound inhibits this critical step.
Experimental Workflow for Determining IC₅₀ of this compound
This diagram outlines the key steps for assessing the inhibitory effect of this compound on glutaminase activity.
Caption: A stepwise workflow for determining the IC₅₀ value of this compound against glutaminase 1 (GLS1).
Experimental Protocols
Protocol 1: In Vitro Glutaminase 1 (GLS1) Activity Assay Using a Coupled-Enzyme System
This protocol describes a dual-coupled enzyme assay to measure the activity of purified recombinant human GLS1. The production of glutamate by GLS1 is coupled to the glutamate dehydrogenase (GDH)-mediated reduction of NAD⁺ to NADH, which can be monitored by the increase in absorbance at 340 nm.
Materials:
-
Recombinant human GLS1 (GAC isoform)
-
This compound
-
L-Glutamine
-
Tris buffer (50 mM, pH 8.5)
-
Potassium phosphate (50 mM)
-
Glutamate Dehydrogenase (GDH) from bovine liver
-
β-Nicotinamide adenine dinucleotide (NAD⁺)
-
Dimethyl sulfoxide (DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
GLS1 Assay Buffer: 50 mM Tris buffer, pH 8.5, containing 50 mM potassium phosphate.
-
GLS1 Enzyme Solution: Prepare a working solution of recombinant human GLS1 in GLS1 Assay Buffer. The final concentration should be determined empirically to ensure a linear reaction rate for at least 30 minutes.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
This compound Working Solutions: Perform serial dilutions of the this compound stock solution in GLS1 Assay Buffer to create a range of concentrations for IC₅₀ determination. The final DMSO concentration in the assay should not exceed 1%.
-
Substrate/Coupling Enzyme Mix: Prepare a solution in GLS1 Assay Buffer containing L-glutamine, NAD⁺, and GDH. Final concentrations in the assay well should be approximately 10 mM L-glutamine, 2 mM NAD⁺, and 10 units/mL GDH.
-
-
Assay Protocol:
-
Add 5 µL of this compound working solution or vehicle (GLS1 Assay Buffer with the same percentage of DMSO) to the wells of a 96-well microplate.
-
Add 20 µL of the GLS1 enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the Substrate/Coupling Enzyme Mix to each well.
-
Immediately start monitoring the increase in absorbance at 340 nm at 37°C in a microplate reader. Record measurements every minute for 30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of this compound by determining the slope of the linear portion of the absorbance versus time curve.
-
Normalize the reaction rates to the vehicle control (0% inhibition).
-
Plot the percent inhibition versus the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: Cell-Based Assay for Glutaminase Activity and Inhibition by this compound
This protocol measures the effect of this compound on glutaminase activity within intact cells by quantifying the conversion of ¹³C-labeled glutamine to ¹³C-labeled glutamate using mass spectrometry.
Materials:
-
A549 cells (or other cancer cell lines of interest)
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
[U-¹³C₅]-L-Glutamine
-
Phosphate-Buffered Saline (PBS)
-
Methanol (80%, ice-cold)
-
Cell scrapers
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Culture and Treatment:
-
Culture A549 cells in complete medium until they reach approximately 80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for the desired duration (e.g., 24 hours).
-
-
Isotope Labeling:
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add fresh medium containing [U-¹³C₅]-L-Glutamine and incubate for a defined period (e.g., 4 hours).
-
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well and incubate at -80°C for 15 minutes to quench metabolism and extract metabolites.
-
Scrape the cells and collect the cell lysate/methanol mixture.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS Analysis:
-
Analyze the metabolite extracts using an LC-MS system to separate and quantify the levels of ¹³C₅-glutamine and ¹³C₅-glutamate.
-
Use appropriate standards to create a calibration curve for absolute quantification.
-
-
Data Analysis:
-
Calculate the ratio of ¹³C₅-glutamate to total ¹³C-labeled metabolites to determine the fractional contribution of glutamine to the glutamate pool.
-
Plot the glutamate-to-glutamine ratio or the fractional contribution as a function of this compound concentration to assess the inhibition of cellular glutaminase activity.
-
Determine the IC₅₀ value for the inhibition of cellular glutaminase activity.
-
Conclusion
The provided protocols offer robust methods for assessing the enzymatic activity of GLS1 and the inhibitory potential of compounds like this compound, both in a purified system and in a cellular context. These assays are essential tools for the preclinical evaluation of glutaminase inhibitors and for further research into the role of glutamine metabolism in disease. The high potency and selectivity of this compound make it a valuable pharmacological tool for these studies and a promising candidate for cancer therapy.
References
- 1. MD Anderson, Ipsen advance new therapy with potential benefit for underserved lung and ovarian cancer patients | MD Anderson Cancer Center [mdanderson.org]
- 2. Alone and together: current approaches to targeting glutaminase enzymes as part of anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Discovery of this compound, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving IPN60090 stability in culture media
Welcome to the technical support center for IPN60090, a selective inhibitor of glutaminase 1 (GLS1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments and to help troubleshoot common issues related to its stability and activity in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of glutaminase 1 (GLS1), an enzyme that plays a critical role in cancer cell metabolism.[1][2][3] GLS1 catalyzes the conversion of glutamine to glutamate, which is a key step in the glutaminolysis pathway.[4][5] This pathway provides cancer cells with essential metabolites for energy production and biosynthesis.[4][5] By inhibiting GLS1, this compound disrupts these processes, leading to decreased cancer cell proliferation and survival.[1][2][3]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in DMSO and methanol. For cell culture experiments, it is common practice to prepare a concentrated stock solution in sterile DMSO.
Q3: How should I store this compound stock solutions?
A3: Store stock solutions of this compound at -20°C or -80°C for long-term stability. Based on vendor information, the compound is stable for at least four years when stored at -20°C. To minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
Q4: What is the expected in vitro potency of this compound?
A4: The in vitro potency of this compound can vary depending on the cell line and assay conditions. However, it has been reported to have an IC50 in the nanomolar range in sensitive cancer cell lines.
Q5: Are there known resistance mechanisms to GLS1 inhibitors like this compound?
A5: While specific resistance mechanisms to this compound are still under investigation, general mechanisms of resistance to small molecule inhibitors can include target protein mutations, upregulation of bypass pathways, and increased drug efflux.[6] It is crucial to monitor for potential resistance development in long-term experiments.
Troubleshooting Guide: Improving this compound Stability and Performance
This guide addresses common issues encountered during in vitro experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower than expected inhibition of cell growth. | 1. Degradation of this compound in culture medium: Small molecules can be unstable at 37°C in aqueous solutions like culture media. | - Prepare fresh dilutions of this compound from a frozen stock for each experiment.- Minimize the pre-incubation time of the compound in the media before adding it to the cells.- Consider replenishing the media with fresh this compound for long-term experiments (e.g., every 24-48 hours).- Perform a stability study to determine the half-life of this compound in your specific culture medium (see Experimental Protocols section). |
| 2. Suboptimal compound concentration: The effective concentration can be cell-line dependent. | - Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line. | |
| 3. Cell culture conditions: High cell density or fluctuations in pH can affect compound activity. | - Ensure consistent cell seeding density across experiments.- Monitor and maintain the pH of the culture medium. | |
| Precipitation of this compound in culture medium. | 1. Poor solubility at working concentration: The final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced precipitation. | - Prepare an intermediate dilution of the DMSO stock in a small volume of culture medium before adding it to the final culture volume.- Vortex or gently mix the solution thoroughly after each dilution step. |
| 2. Interaction with media components: Some components of serum or media supplements can interact with the compound. | - Test the solubility of this compound in your complete culture medium (including serum) at the desired working concentration before starting the experiment. | |
| High variability between replicate experiments. | 1. Inconsistent compound handling: Repeated freeze-thaw cycles of the stock solution can lead to degradation. | - Aliquot the stock solution to avoid multiple freeze-thaw cycles.- Ensure accurate and consistent pipetting of the compound. |
| 2. Variations in cell culture: Differences in cell passage number or confluency can lead to variable responses. | - Use cells within a consistent and low passage number range.- Seed cells at a consistent density and allow them to adhere and stabilize before adding the compound. |
Experimental Protocols
Protocol 1: Determining the Stability of this compound in Culture Media using HPLC-MS
This protocol outlines a method to quantify the concentration of this compound in cell culture medium over time to determine its stability.
Materials:
-
This compound
-
Your cell culture medium of choice (e.g., RPMI-1640, DMEM) with serum and other supplements
-
Sterile microcentrifuge tubes
-
Incubator at 37°C with 5% CO2
-
HPLC-MS system
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in your complete cell culture medium at the desired final concentration (e.g., 1 µM).
-
Dispense aliquots of this solution into sterile microcentrifuge tubes.
-
Place the tubes in a 37°C, 5% CO2 incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove one tube from the incubator.
-
To precipitate proteins, add 3 volumes of ice-cold acetonitrile to the media sample (e.g., 300 µL of ACN to 100 µL of media).
-
Vortex thoroughly and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for HPLC-MS analysis.
-
-
HPLC-MS Analysis:
-
HPLC Conditions (example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to elute this compound (to be optimized based on the specific compound and column).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS Conditions (example):
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) using the specific m/z of this compound and its fragments.
-
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound prepared in the same culture medium and processed in the same manner as the stability samples.
-
Quantify the concentration of this compound in each sample at the different time points using the standard curve.
-
Plot the concentration of this compound versus time to determine its degradation profile and calculate the half-life (t1/2) in the culture medium.
-
Visualizations
Signaling Pathway
Caption: The glutaminolysis pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for determining this compound stability in culture media.
Troubleshooting Logic
Caption: A logical approach to troubleshooting common this compound issues.
References
- 1. Discovery of this compound, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Glutaminase inhibitor CB-839 causes metabolic adjustments in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hedgehog–YAP Signaling Pathway Regulates Glutaminolysis to Control Hepatic Stellate Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
troubleshooting IPN60090 inconsistent results in assays
Welcome to the technical support center for IPN60090. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during in vitro and cell-based assays involving the selective Glutaminase-1 (GLS-1) inhibitor, this compound (also known as IACS-6274).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective allosteric inhibitor of Glutaminase-1 (GLS-1).[1][2] GLS-1 is a mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate.[1] This reaction is a critical step in the metabolic pathway of glutaminolysis, which provides cancer cells with essential metabolites for energy production and biosynthesis. By inhibiting GLS-1, this compound disrupts glutamine metabolism, leading to decreased proliferation and survival of cancer cells that are dependent on this pathway.[1][2]
Q2: What are the key properties of this compound?
A2: this compound is characterized by its high potency, selectivity for GLS-1 over GLS-2, and favorable pharmacokinetic properties.[3][4] Below is a summary of its key quantitative data.
Data Presentation: Properties of this compound
| Property | Value | Species/Assay Conditions | Reference |
| GLS-1 IC50 | 31 nM | Purified recombinant human GLS-1 (GAC isoform) | [3][4] |
| GLS-2 IC50 | >50,000 nM | Purified recombinant human GLS-2 | [4] |
| Cell Proliferation IC50 | 26 nM | A549 human lung carcinoma cells | [3][4] |
| Aqueous Solubility | Moderate | pH 7.4 buffer | [3] |
| Oral Bioavailability (F%) | 89% | Rat | [4] |
| Half-life (t1/2) | 1 hour | Rat (intravenous) | [4] |
| Maximum Concentration (Cmax) | 19 µM | Rat (oral) | [4] |
Signaling Pathway Diagram
Caption: Glutamine metabolism pathway and the inhibitory action of this compound on GLS-1.
Troubleshooting Guide for Inconsistent Assay Results
Q3: My IC50 values for this compound are inconsistent between experiments. What are the potential causes?
A3: Inconsistent IC50 values can arise from several factors. Here are some common causes and troubleshooting steps:
-
Compound Solubility: this compound has moderate aqueous solubility.[3] Precipitation of the compound at higher concentrations can lead to inaccurate estimations of the IC50.
-
Recommendation: Visually inspect your stock solutions and final assay concentrations for any signs of precipitation. Prepare fresh dilutions for each experiment. Consider using a lower percentage of DMSO in your final assay volume, ensuring it remains consistent across all experiments.
-
-
Compound Stability: The stability of this compound in your specific assay buffer and under your experimental conditions (e.g., temperature, light exposure) can affect its activity.
-
Recommendation: Assess the stability of this compound in your assay buffer over the time course of your experiment. This can be done by incubating the compound in the buffer, taking samples at different time points, and analyzing them by HPLC.
-
-
Enzyme Activity and Purity: Variations in the activity or purity of the recombinant GLS-1 enzyme can significantly impact the results.
-
Recommendation: Use a consistent lot of high-purity recombinant GLS-1. Aliquot the enzyme upon receipt to avoid multiple freeze-thaw cycles. Always include a positive control (e.g., a known GLS-1 inhibitor like CB-839) to monitor the consistency of enzyme activity.
-
-
Assay Reagents and Conditions: Inconsistent preparation of buffers, substrates, or co-factors can lead to variability.
-
Recommendation: Prepare all reagents fresh and ensure accurate pipetting. Maintain consistent incubation times, temperatures, and plate reading parameters.
-
Q4: I am observing high background noise in my fluorometric glutaminase assay. What could be the reason?
A4: High background noise in fluorescence-based assays can be due to several factors:
-
Autofluorescence of the Compound: this compound or other small molecules in your screen may exhibit intrinsic fluorescence at the excitation and emission wavelengths of your assay.
-
Recommendation: Run a control plate with the compound in the assay buffer without the enzyme to measure its autofluorescence. Subtract this background from your experimental wells.
-
-
Contamination of Reagents: Contamination of buffers or reagents with fluorescent substances can increase background signals.
-
Recommendation: Use high-purity reagents and sterile techniques. Prepare fresh buffers for each experiment.
-
-
Non-specific Inhibition: Some compounds can interfere with the coupled enzyme system used in many glutaminase assays (e.g., glutamate oxidase, horseradish peroxidase).
-
Recommendation: To test for non-specific inhibition, you can run the assay in the presence of your compound but with glutamate as the substrate instead of glutamine. If you still observe inhibition, it suggests an effect on the coupled enzyme system.
-
Q5: My cell-based proliferation assays with this compound are showing poor reproducibility. What should I check?
A5: Poor reproducibility in cell-based assays can be due to several factors:
-
Cell Health and Passage Number: The metabolic state and health of your cells can influence their sensitivity to GLS-1 inhibition. High passage numbers can lead to phenotypic drift.
-
Recommendation: Use cells with a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment.
-
-
Inconsistent Seeding Density: Variations in the number of cells seeded per well can lead to different growth rates and drug responses.
-
Recommendation: Ensure a homogenous cell suspension and use a calibrated multichannel pipette for cell seeding.
-
-
Edge Effects: Wells on the edge of a microplate can be prone to evaporation, leading to changes in media concentration and affecting cell growth.
-
Recommendation: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to minimize evaporation from the inner wells.
-
Experimental Protocols
Detailed Methodology for a Coupled Enzyme-Based Glutaminase Activity Assay:
This protocol is a general guideline and may require optimization for your specific experimental setup.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.5.
-
GLS-1 Enzyme Stock: Reconstitute lyophilized recombinant human GLS-1 in an appropriate buffer (e.g., 20 mM Potassium Phosphate, pH 7.4) to a stock concentration of 1 µM. Aliquot and store at -80°C.
-
This compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Substrate Solution: Prepare a 20 mM L-glutamine solution in the assay buffer.
-
Coupled Enzyme Mix: Prepare a mix containing 10 units/mL glutamate dehydrogenase (GDH), 2 mM NAD+, and 0.01% Triton X-100 in the assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of assay buffer to all wells.
-
Add 1 µL of this compound at various concentrations (prepared by serial dilution from the stock) to the sample wells. Add 1 µL of DMSO to the control wells.
-
Add 10 µL of diluted GLS-1 enzyme (final concentration ~1-5 nM, to be optimized) to all wells except the blank.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the substrate solution to all wells.
-
Incubate at 37°C for 30-60 minutes.
-
Add 10 µL of the coupled enzyme mix to all wells.
-
Incubate at 37°C for 20-30 minutes.
-
Measure the absorbance at 340 nm to detect the formation of NADH.
-
-
Data Analysis:
-
Subtract the blank reading from all wells.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting inconsistent assay results.
References
- 1. researchgate.net [researchgate.net]
- 2. Deciphering the landscape of allosteric glutaminase 1 inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IPN-60090 ( IACS-6274) | GLS1 (the kidney-type glutaminase) inhibitor | antineoplastic and immunostimulating | CAS 1853164-83-6 | Buy this compound ( IACS6274) from Supplier InvivoChem [invivochem.com]
potential off-target effects of IPN60090
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of IPN60090.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and highly selective oral inhibitor of glutaminase 1 (GLS1).[1][2][3][4] It shows no significant activity against the isoform glutaminase 2 (GLS2).[1]
Q2: What is the mechanism of action of this compound?
This compound inhibits the conversion of glutamine to glutamate, a critical step in the metabolic pathway of many cancer cells that rely on glutamine for proliferation and survival.[2] This inhibition can affect downstream processes such as the production of glutathione, α-ketoglutarate for the TCA cycle, and ammonia for protein synthesis.[2]
Q3: Has this compound been screened for off-target activity against other proteins?
Yes, in preclinical studies, this compound was evaluated for off-target activities. It showed no significant inhibition against a panel of 80 ion channels and receptors (Eurofins CEREP panel) and a panel of 97 kinases (Eurofins DiscoverX kinase panel).[5] Additionally, it did not show significant inhibition of the hERG channel or common cytochrome P450 enzymes.[5]
Q4: What are the known adverse events associated with this compound from clinical trials?
In a first-in-human Phase I clinical trial, the most common adverse events related to this compound (also known as IACS-6274) were Grade 1-2 photopsia (visual disturbances like flashing lights), photophobia (light sensitivity), increased creatinine, and increased AST.[5][6] Less common Grade 3 toxicities at higher doses included reversible nausea, vomiting, and fatigue.[5][6] Dose-limiting toxicities of Grade 3 acute renal failure and posterior reversible encephalopathy syndrome (PRES) were observed in one patient at the highest dose level and were fully resolved.[5][6][7]
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype Observed in Preclinical Experiments
Possible Cause: While this compound is highly selective for GLS1, it's essential to consider the broader metabolic impact of inhibiting glutamine metabolism in your specific cell model. The observed phenotype might be an on-target consequence of GLS1 inhibition rather than a direct off-target effect.
Troubleshooting Steps:
-
Confirm GLS1 Inhibition: Measure the conversion of glutamine to glutamate in your experimental system to confirm that this compound is inhibiting its target at the concentrations used.
-
Metabolomic Analysis: Perform metabolomic profiling to understand the downstream metabolic consequences of GLS1 inhibition in your model. This can help elucidate if the observed phenotype is linked to changes in the TCA cycle, glutathione synthesis, or other glutamine-dependent pathways.
-
Rescue Experiments: Attempt to rescue the phenotype by supplementing the media with downstream metabolites of glutamine, such as α-ketoglutarate or glutamate.
-
Consult Preclinical Data: Refer to the preclinical screening data which shows no significant off-target activity against 97 kinases and 80 other receptors and ion channels.[5] This makes a direct off-target interaction less likely, though not impossible in a novel system.
Issue 2: Observing Visual Disturbances in Animal Models
Possible Cause: The clinical observations of photopsia and photophobia suggest a potential on-target or off-target effect on retinal cells or neural pathways involved in vision.
Troubleshooting Steps:
-
Ophthalmological Examination: Conduct detailed ophthalmological examinations in animal models, including electroretinography (ERG), to assess retinal function.
-
Histopathological Analysis: Perform histopathology of the eyes and optic nerves to look for any structural changes.
-
Drug Accumulation Studies: Investigate the concentration of this compound in ocular tissues to determine if the drug accumulates in the eye.
Issue 3: Elevated Creatinine Levels in In Vivo Studies
Possible Cause: Increased creatinine levels can be indicative of kidney injury. This was observed as an adverse event in the clinical trial.
Troubleshooting Steps:
-
Monitor Renal Function: Regularly monitor serum creatinine and blood urea nitrogen (BUN) levels in animal models.
-
Urinalysis: Perform urinalysis to check for proteinuria, hematuria, or other signs of kidney damage.
-
Histopathology of Kidneys: At the end of the study, perform a histopathological examination of the kidneys to identify any potential tubular injury or other nephrotoxic effects.
-
Dose-Response Assessment: Evaluate if the increase in creatinine is dose-dependent.
Data Presentation
Table 1: In Vitro Selectivity Profile of this compound
| Target | IC50 (nM) | Notes |
| GLS1 (recombinant human GAC isoform) | 31 | Highly potent inhibition.[1] |
| GLS2 | >50,000 | No significant activity observed, demonstrating high selectivity.[1] |
| Kinase Panel (97 kinases) | No significant activity | Screened against the Eurofins DiscoverX panel.[5] |
| Receptor/Ion Channel Panel (80 targets) | No significant activity | Screened against the Eurofins CEREP panel.[5] |
| hERG Channel | No significant inhibition | Important for cardiac safety assessment.[5] |
| Cytochrome P450 Enzymes | No significant inhibition | Indicates low potential for drug-drug interactions via this mechanism.[5] |
Table 2: Summary of Common Adverse Events from Phase I Clinical Trial of this compound (IACS-6274)
| Adverse Event | Grade | Frequency (n) | Notes |
| Photopsia | 1-2 | 7 | Visual disturbances.[5][6] |
| Photophobia | 1-2 | 7 | Light sensitivity.[5][6] |
| Increased Creatinine | 1-2 | 4 | Potential impact on renal function.[5][6] |
| Increased AST | 1-2 | 4 | Potential impact on liver function.[5][6] |
| Nausea | 3 | 3 | Reversible, observed at higher doses.[5][6] |
| Vomiting | 3 | 2 | Reversible, observed at higher doses.[5][6] |
| Fatigue | 3 | 2 | Reversible, observed at higher doses.[5][6] |
Experimental Protocols
Protocol 1: Assessing GLS1 Enzymatic Activity and Inhibition
This protocol is based on a dual-coupled enzyme assay to measure the activity of purified recombinant human GLS1.
Materials:
-
Purified recombinant human GLS1 (GAC isoform)
-
L-glutamine
-
Glutamate dehydrogenase (GDH)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM MgCl2, 0.1% Triton X-100)
-
This compound or other test compounds
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, GDH, and NAD+.
-
Add the GLS1 enzyme to the reaction mixture.
-
To determine inhibitor activity, pre-incubate the enzyme with varying concentrations of this compound for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding L-glutamine.
-
Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH by GDH as it converts glutamate (the product of GLS1) to α-ketoglutarate.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: General Workflow for Investigating Potential Off-Target Effects
This protocol outlines a general approach for preclinical assessment of off-target effects of a small molecule inhibitor.
Steps:
-
Primary Target Engagement: Confirm that the compound inhibits the intended target in a cellular context. This can be done by measuring the direct enzymatic product or a downstream biomarker.
-
Broad Panel Screening:
-
Kinase Profiling: Screen the compound against a large panel of kinases (e.g., >90 kinases) at a fixed concentration (e.g., 1 µM). Follow up with IC50 determination for any kinases showing significant inhibition.
-
Receptor and Ion Channel Screening: Utilize a broad panel (e.g., >80 targets) to identify any interactions with common receptors and ion channels.
-
-
Cellular Phenotypic Screening: Use high-content imaging or other phenotypic assays across a diverse panel of cell lines to identify unexpected cellular responses.
-
In Vivo Toxicology: In animal models, perform comprehensive toxicology studies including clinical observations, blood chemistry, hematology, and histopathology of major organs to identify any potential in vivo toxicities.
-
Target Deconvolution (if unexpected activity is observed): If a significant off-target phenotype is confirmed, employ techniques such as chemical proteomics (e.g., affinity chromatography-mass spectrometry) or genetic approaches (e.g., CRISPR/Cas9 screening) to identify the responsible off-target protein(s).
Mandatory Visualization
Caption: Glutamine metabolism pathway and the inhibitory action of this compound on GLS1.
References
- 1. Drug Induced Kidney Disease: Symptoms, Risk, Diagnosis, Treatment [pacehospital.com]
- 2. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 3. Discovery of this compound, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of this compound, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug-Induced Nephrotoxicity | AAFP [aafp.org]
- 7. New insights into the molecular mechanisms of glutaminase C inhibitors in cancer cells using serial room temperature crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing IPN60090 Concentration for Cell Viability Assays
Welcome to the technical support center for IPN60090 (also known as IACS-6274), a potent and selective inhibitor of glutaminase 1 (GLS1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentration for cell viability assays and to offer troubleshooting support for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly selective and orally bioavailable small molecule inhibitor of glutaminase 1 (GLS1), with an IC50 of 31 nM in enzymatic assays.[1][2] It exhibits no significant activity against the GLS2 isoform (IC50 >50,000 nM).[1][2] By inhibiting GLS1, this compound blocks the conversion of glutamine to glutamate, a critical step in the metabolic pathway of many cancer cells that are dependent on glutamine for proliferation and survival.[3] This disruption of glutaminolysis ultimately impacts downstream pathways such as the TCA cycle and mTORC1 signaling.[4][5]
Q2: What is the recommended starting concentration range for this compound in cell viability assays?
A2: Based on published data, a broad concentration range from low nanomolar to micromolar is recommended to determine the IC50 value for your specific cell line. For A549 non-small cell lung cancer cells, the reported IC50 for cell proliferation inhibition is 26 nM.[2] We recommend a starting dose-response curve ranging from 1 nM to 10 µM to capture the full dynamic range of the compound's effect.
Q3: How should I prepare and store this compound for cell culture experiments?
A3: this compound is typically supplied as a solid. For cell-based assays, it is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO). For instance, a 10 mM stock solution in DMSO can be prepared and stored at -20°C for up to one year or -80°C for up to two years.[1] To prepare working solutions, the DMSO stock can be serially diluted in your cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. For in vivo studies, specific formulations using solvents like PEG300, Tween-80, and saline, or SBE-β-CD in saline have been described.[6]
Q4: What are the known off-target effects of this compound?
A4: this compound has been shown to be highly selective for GLS1. In a broad panel screening, it showed no significant activity against 97 different kinases.[3] Furthermore, it did not exhibit significant effects on a panel of 80 other ion channels and receptors.[3] This high degree of selectivity minimizes the likelihood of off-target effects confounding experimental results.
Troubleshooting Guide
This guide addresses common issues that may arise during the optimization of this compound concentration in cell viability assays.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Higher than expected IC50 value or no significant effect on cell viability | 1. Cell line is not dependent on glutamine metabolism: Not all cancer cell lines are sensitive to GLS1 inhibition.[4] 2. Suboptimal cell seeding density: Too high a cell density can mask the inhibitory effects of the compound. 3. Incorrect drug concentration: Errors in serial dilutions or degradation of the compound. 4. Short incubation time: The effect of the inhibitor may not be apparent after a short exposure. | 1. Confirm glutamine dependence: Before extensive experimentation, verify that your cell line of interest is sensitive to glutamine deprivation. You can do this by culturing the cells in glutamine-free medium. 2. Optimize seeding density: Perform a cell titration experiment to determine the optimal seeding density that allows for logarithmic growth throughout the assay period. 3. Verify compound integrity and concentration: Prepare fresh dilutions from a new stock of this compound. Confirm the concentration of your stock solution if possible. 4. Extend incubation time: Increase the incubation period with this compound (e.g., from 24h to 48h or 72h) to allow sufficient time for the antiproliferative effects to manifest. |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent number of cells plated in each well. 2. Edge effects: Evaporation from wells on the edge of the plate can concentrate the compound and affect cell growth. 3. Incomplete dissolution of formazan crystals (in MTT/XTT assays): This leads to inaccurate absorbance readings. | 1. Ensure proper cell suspension: Thoroughly mix the cell suspension before and during plating to ensure a uniform cell distribution. 2. Minimize edge effects: Avoid using the outermost wells of the microplate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. 3. Ensure complete solubilization: After the incubation with MTT/XTT reagent, ensure complete dissolution of the formazan crystals by thorough mixing or extending the solubilization time before reading the plate. |
| Unexpected cell morphology or signs of cytotoxicity at low concentrations | 1. DMSO toxicity: Final DMSO concentration in the culture medium is too high. 2. Contamination: Bacterial, fungal, or mycoplasma contamination can affect cell health and response to treatment. | 1. Check final DMSO concentration: Ensure the final concentration of DMSO in the culture medium does not exceed 0.1%. Include a vehicle control (medium with the same concentration of DMSO as the treated wells) in your experiment. 2. Test for contamination: Regularly check your cell cultures for any signs of contamination. If contamination is suspected, discard the culture and start with a fresh, authenticated stock. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Target/Assay | Cell Line | IC50 (nM) | Reference |
| GLS1 (enzymatic assay) | - | 31 | [1][2] |
| GLS2 (enzymatic assay) | - | >50,000 | [1][2] |
| Cell Proliferation | A549 (Non-Small Cell Lung Cancer) | 26 | [2] |
| Cell Proliferation | H2122 (Non-Small Cell Lung Cancer) | Similar efficacy to CB-839 | [3] |
Note: IC50 values can vary between different laboratories and experimental conditions. It is crucial to determine the IC50 for your specific cell line and assay conditions.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan by viable cells.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from your 10 mM DMSO stock.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle control wells (medium with 0.1% DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for at least 2 hours (or overnight) to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Visualizations
Signaling Pathway of GLS1 Inhibition
Caption: Mechanism of action of this compound in cancer cells.
Experimental Workflow for Cell Viability Assay
Caption: Standard workflow for an MTT-based cell viability assay.
Troubleshooting Logic Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. IPN-60090 ( IACS-6274) | GLS1 (the kidney-type glutaminase) inhibitor | antineoplastic and immunostimulating | CAS 1853164-83-6 | Buy this compound ( IACS6274) from Supplier InvivoChem [invivochem.com]
- 3. Discovery of this compound, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. niigata-u.repo.nii.ac.jp [niigata-u.repo.nii.ac.jp]
- 5. Targeting glutaminase and mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Managing Low Microsomal Stability of GLS1 Inhibitors
<
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low microsomal stability with Glutaminase 1 (GLS1) inhibitors.
Introduction to GLS1 and Microsomal Stability
Glutaminase 1 (GLS1) is a critical enzyme in cancer metabolism, catalyzing the conversion of glutamine to glutamate.[1][2][3] This process, known as glutaminolysis, provides cancer cells with the necessary metabolites for rapid growth and proliferation.[1][4] Consequently, GLS1 has become a significant therapeutic target in oncology.[2][3][5]
A key challenge in the development of small molecule inhibitors is ensuring adequate metabolic stability. Low stability in liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s (CYPs), often leads to rapid clearance, low bioavailability, and reduced efficacy in vivo.[6][7] This guide addresses these common hurdles for GLS1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why is my GLS1 inhibitor showing low stability in liver microsomes?
A1: Low microsomal stability is typically due to rapid metabolism by liver enzymes, primarily Cytochrome P450s (CYPs).[6][8] Your GLS1 inhibitor likely contains one or more "metabolic soft spots"—chemically labile sites on the molecule that are susceptible to enzymatic modification (e.g., oxidation, hydroxylation). Common soft spots include unsubstituted aromatic rings, activated C-H bonds, and certain heterocyclic systems. Identifying these sites is the first step in improving stability.
Q2: What are the primary metabolic pathways responsible for the degradation of drug candidates?
A2: Phase I and Phase II metabolic pathways are the two main routes of drug degradation.
-
Phase I Metabolism: Primarily involves oxidation, reduction, and hydrolysis reactions, which introduce or expose functional groups. CYPs are the major enzymes involved in Phase I metabolism.[8][9]
-
Phase II Metabolism: Involves conjugation reactions where an endogenous molecule (e.g., glucuronic acid, sulfate) is attached to the drug, increasing its water solubility and facilitating excretion.
For many inhibitors, CYP-mediated oxidation is the primary driver of low microsomal stability.[6]
Q3: How can I experimentally determine the metabolic liabilities of my GLS1 inhibitor?
A3: A "metabolite identification" or "Met-ID" study is the standard approach. This involves incubating your compound with liver microsomes (or other metabolic systems like hepatocytes) and analyzing the resulting mixture using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS). The structures of the generated metabolites can reveal the sites on the parent molecule that were modified, thus identifying the metabolic soft spots.
Q4: What chemical strategies can I use to improve the microsomal stability of my GLS1 inhibitor?
A4: Once metabolic soft spots are identified, several medicinal chemistry strategies can be employed:
-
Blocking Metabolism: Introduce sterically hindering groups (e.g., a tert-butyl group) near the metabolic hotspot to prevent the enzyme from accessing the site.
-
Deuteration: Replace a metabolically labile hydrogen atom with its heavier isotope, deuterium. The stronger carbon-deuterium bond can slow the rate of CYP-mediated bond cleavage, a phenomenon known as the "kinetic isotope effect."
-
Bioisosteric Replacement: Substitute a metabolically labile group with a different functional group (a bioisostere) that is chemically similar but more stable, while retaining the desired biological activity.[10][11][12][13] For example, replacing a metabolically susceptible phenyl ring with a pyridine or a fluorinated phenyl ring can block hydroxylation.[10]
Q5: My compound has very low clearance and I can't get a reliable stability measurement. What should I do?
A5: For compounds with very low clearance, standard microsomal stability assays with short incubation times (<60 min) may not show any significant compound loss.[14][15] In these cases, consider using more advanced in vitro models that allow for longer incubation periods while maintaining enzyme activity, such as:
-
Hepatocyte Relay Method: Involves sequentially transferring the supernatant from one hepatocyte incubation to a fresh batch of hepatocytes, extending the effective incubation time.[14]
-
Plated Hepatocyte Cultures: Hepatocytes cultured in plates can maintain metabolic activity for longer periods (e.g., 24-48 hours) compared to suspension assays.[15]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving low microsomal stability.
Problem: GLS1 inhibitor shows high clearance / low half-life in human liver microsomes.
Step 1: Confirm the Experimental Result
Ensure the result is not an artifact.
-
Check Controls: Was there degradation in the control incubation without the NADPH cofactor? If yes, the compound may be chemically unstable in the assay buffer or undergoing non-NADPH-dependent enzymatic degradation.[8]
-
Review Analytical Data: Check for poor chromatography, ion suppression, or other analytical issues that could mimic compound loss.
Step 2: Identify the Cause of Instability
Use the following workflow to pinpoint the metabolic liability.
Caption: Troubleshooting workflow for low microsomal stability.
Step 3: Implement Chemical Modifications
Based on the Met-ID results, apply targeted chemical modifications. The table below summarizes common metabolic liabilities and potential bioisosteric solutions.[10][12]
| Metabolic Liability (Soft Spot) | Example Structure | Potential Solution(s) | Rationale |
| Para-Aryl Oxidation | Unsubstituted Phenyl | Introduce electron-withdrawing group (e.g., -F, -CF3) or replace with a heterocycle (e.g., Pyridine). | Deactivates the ring towards oxidative metabolism. |
| Alkyl Hydroxylation | Terminal Methyl or Methylene | Replace with -CF3, cyclopropyl, or introduce steric bulk nearby. | Increases bond strength (C-F) or sterically shields the site. |
| N-Dealkylation | Tertiary Amine (e.g., -N(CH3)2) | Replace alkyl groups with larger groups or incorporate the nitrogen into a more stable ring system (e.g., piperazine). | Steric hindrance reduces enzyme access to the N-alkyl group. |
| Amide Hydrolysis | Linear Amide Bond | Replace with a metabolically stable bioisostere like a 1,2,4-triazole or a trifluoroethylamine.[12] | These groups mimic the amide's properties but are resistant to hydrolases.[12] |
Experimental Protocols
Standard Liver Microsomal Stability Assay Protocol
This protocol provides a general procedure for assessing the metabolic stability of a test compound.
1. Materials & Reagents:
-
Pooled Liver Microsomes (Human, Rat, etc.) stored at -80°C
-
Test Compound (10 mM stock in DMSO)
-
Phosphate Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)[16][17]
-
NADPH Regenerating System (containing NADPH, glucose-6-phosphate, and G6P dehydrogenase) or simply NADPH.[17][18]
-
Positive Control Compounds (e.g., Midazolam, Dextromethorphan)[9][16]
-
Ice-cold Acetonitrile (ACN) with an internal standard for reaction termination.
2. Assay Procedure:
-
Preparation: Thaw liver microsomes on ice. Prepare working solutions of the test compound and positive controls by diluting stock solutions in buffer to the desired concentration (e.g., 1 µM final concentration).[16]
-
Reaction Setup: In a 96-well plate or microcentrifuge tubes, combine the phosphate buffer and microsomal solution.
-
Pre-incubation: Pre-incubate the microsome/buffer mixture with the test compound for 5-10 minutes at 37°C.
-
Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.[16] For the negative control (T=0 and minus-cofactor), add buffer instead of the NADPH system.
-
Time Points: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding a volume of ice-cold ACN containing an internal standard.[8][18]
-
Sample Processing: Centrifuge the samples to precipitate the microsomal proteins.[18]
-
Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining parent compound.[16]
3. Data Analysis:
-
Calculate the percentage of the test compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
The slope of the initial linear portion of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:
-
t½ = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) / (mg protein/mL)
-
Caption: Standard experimental workflow for a microsomal stability assay.
References
- 1. What are GLS inhibitors and how do they work? [synapse.patsnap.com]
- 2. pnas.org [pnas.org]
- 3. Glutaminase GLS1 Inhibitors as Potential Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutaminase inhibition as potential cancer therapeutics: current status and future applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting Glutaminolysis: New Perspectives to Understand Cancer Development and Novel Strategies for Potential Target Therapies [frontiersin.org]
- 6. m.youtube.com [m.youtube.com]
- 7. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. chem-space.com [chem-space.com]
- 11. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 12. drughunter.com [drughunter.com]
- 13. baranlab.org [baranlab.org]
- 14. Addressing the Challenges of Low Clearance in Drug Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. mercell.com [mercell.com]
- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 18. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
Technical Support Center: IPN60090 Animal Model Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the selective glutaminase-1 (GLS1) inhibitor, IPN60090, in animal models. The information is designed to help anticipate and mitigate potential toxicities and streamline in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as IACS-6274, is a potent and selective orally active inhibitor of glutaminase 1 (GLS1).[1] GLS1 is a key enzyme in cancer metabolism, responsible for converting glutamine to glutamate.[1] By inhibiting GLS1, this compound disrupts the metabolic pathways that cancer cells rely on for proliferation and survival.[1]
Q2: What are the reported toxicities of this compound in preclinical and clinical studies?
A2: Preclinical studies with this compound have highlighted its excellent pharmacokinetic properties and antitumor activity.[1][2][3] While detailed public toxicology reports from animal studies are limited, a first-in-human Phase 1 clinical trial of this compound (IACS-6274) identified several treatment-related adverse events. These include photopsia (visual disturbances), photophobia (light sensitivity), increased creatinine and AST levels, nausea, vomiting, fatigue, and in some cases, more severe toxicities like acute renal failure and posterior reversible encephalopathy syndrome (PRES).[2][4][5] Researchers conducting animal studies should be vigilant for analogous signs of these toxicities.
Q3: What are the expected pharmacodynamic effects of this compound in animal models?
A3: The primary pharmacodynamic effect of this compound is the inhibition of GLS1 activity. This can be measured by assessing the ratio of glutamate to glutamine in plasma or tumor tissue.[2][4] A decrease in this ratio indicates target engagement and inhibition of the enzyme.[2][4]
Troubleshooting Guides
This section provides guidance on specific issues that may arise during in vivo experiments with this compound.
Issue 1: Animal exhibiting signs of renal toxicity.
-
Question: What should I do if I observe signs of kidney damage in my animal models treated with this compound?
-
Answer:
1. Observation and Monitoring:
-
Closely monitor animals for clinical signs of renal distress, which can include changes in urine output (oliguria or anuria), dehydration (assessed by skin turgor), lethargy, and weight loss.
-
Regularly collect blood samples to monitor key renal function markers.
Parameter Description Recommended Action Serum Creatinine A key indicator of kidney filtration function. Monitor levels at baseline and throughout the study. A significant increase may necessitate a dose reduction or discontinuation. Blood Urea Nitrogen (BUN) Another important marker of kidney function. Monitor in conjunction with creatinine. Elevated levels can indicate renal dysfunction. Electrolytes Monitor for imbalances, such as hyperkalemia or hyponatremia. Ensure animals have free access to water and appropriate supportive care is provided. 2. Dose Modification:
-
If significant increases in creatinine or BUN are observed, consider reducing the dose of this compound or altering the dosing schedule (e.g., from daily to every other day).
3. Hydration and Supportive Care:
-
Ensure animals have ad libitum access to drinking water.
-
In cases of dehydration, subcutaneous or intraperitoneal administration of sterile saline may be necessary.
4. Histopathological Analysis:
-
At the end of the study, or if an animal is euthanized due to severe toxicity, perform a thorough histopathological examination of the kidneys to assess for tubular damage, inflammation, or other signs of nephrotoxicity.
-
Issue 2: Animal exhibiting signs of visual disturbances.
-
Question: How can I assess for photopsia or photophobia in my animal models, and what can I do to mitigate it?
-
Answer:
1. Behavioral Observation:
-
Direct assessment of photopsia (seeing flashes of light) is not possible in animals. However, photophobia (light sensitivity) can be inferred from behavioral changes.
-
Observe animals for signs of light avoidance, such as spending more time in darker areas of the cage or squinting in normal light.
-
Specialized behavioral tests, such as a light/dark box test, can be used to quantify light aversion.
2. Environmental Modifications:
-
House animals in a dimly lit environment or use cages with red-tinted shelters to reduce light-induced stress.
-
Avoid sudden changes in lighting conditions.
3. Ophthalmic Examination:
-
If severe behavioral changes are noted, a veterinary ophthalmologist can perform a more detailed examination, including electroretinography (ERG), to assess retinal function.
-
Issue 3: Animal experiencing nausea and vomiting (in relevant species).
-
Question: My animals (e.g., dogs, ferrets) are showing signs of nausea and vomiting after this compound administration. How can I manage this?
-
Answer:
1. Observation of Clinical Signs:
-
Monitor for signs of nausea, which in some species can include salivation, lip licking, and repeated swallowing.
-
Record the frequency and volume of any vomiting episodes.
2. Supportive Care:
-
Ensure adequate hydration. If vomiting is severe, parenteral fluid administration may be required.
-
Offer small, palatable meals.
3. Anti-Emetic Therapy:
-
In species where vomiting is a concern, prophylactic administration of an anti-emetic may be considered. Consult with a veterinarian for appropriate drug selection and dosing.
Anti-emetic Class Example Mechanism of Action NK1 Receptor Antagonists Maropitant Blocks the action of substance P in the central nervous system. 5-HT3 Receptor Antagonists Ondansetron Blocks serotonin receptors in the chemoreceptor trigger zone and gastrointestinal tract. -
Experimental Protocols
In Vivo Efficacy Study in a Xenograft Model
This protocol is a general guideline based on published preclinical studies with GLS1 inhibitors and may need to be adapted for specific tumor models and research questions.
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD-scid gamma (NSG) or athymic nude mice).
-
-
Tumor Cell Implantation:
-
Subcutaneously implant cancer cells known to be sensitive to GLS1 inhibition (e.g., certain non-small cell lung cancer or ovarian cancer cell lines).
-
-
Tumor Growth Monitoring:
-
Allow tumors to reach a predetermined size (e.g., 100-200 mm³) before initiating treatment.
-
Measure tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).
-
-
This compound Formulation and Administration:
-
Formulate this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose in water).
-
Administer the drug orally via gavage at the desired dose and schedule (e.g., once or twice daily).
-
-
Monitoring and Data Collection:
-
Monitor animal body weight and overall health status throughout the study.
-
At the end of the study, collect tumors for pharmacodynamic analysis (e.g., measurement of glutamate and glutamine levels) and histopathology.
-
Pharmacodynamic (Target Engagement) Study
-
Animal Model and Dosing:
-
Use tumor-bearing or non-tumor-bearing animals.
-
Administer a single dose or multiple doses of this compound.
-
-
Sample Collection:
-
Collect blood samples and/or tumor tissue at various time points post-dosing.
-
-
Metabolite Analysis:
-
Process the samples to extract metabolites.
-
Use a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS), to quantify the levels of glutamine and glutamate.
-
-
Data Analysis:
-
Calculate the glutamate-to-glutamine ratio for each sample.
-
Compare the ratios in treated animals to those in vehicle-treated controls to determine the extent of target engagement.
-
Visualizations
Caption: this compound inhibits GLS1, blocking glutamine to glutamate conversion.
References
- 1. Discovery of this compound, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MD Anderson, Ipsen advance new therapy with potential benefit for underserved lung and ovarian cancer patients | MD Anderson Cancer Center [mdanderson.org]
- 4. IACS-6274 is well tolerated and biologically active in selected advanced tumours - Medical Conferences [conferences.medicom-publishers.com]
- 5. Metabolic inhibitor IACS-6274 shows early antitumor effects in underserved patients with advanced cancers | MD Anderson Cancer Center [mdanderson.org]
Validation & Comparative
A Head-to-Head In Vitro Comparison of Novel Glutaminase Inhibitors: IPN60090 Versus CB-839 (Telaglenastat)
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of two prominent glutaminase-1 (GLS1) inhibitors, IPN60090 and CB-839 (Telaglenastat). This analysis is based on publicly available experimental data to delineate their respective potencies and cellular activities.
Glutaminase-1 is a critical enzyme in cancer metabolism, catalyzing the conversion of glutamine to glutamate, a key step that fuels the tricarboxylic acid (TCA) cycle and supports anabolic processes in rapidly proliferating tumor cells.[1] Both this compound and CB-839 are selective, orally bioavailable inhibitors of GLS1 and have entered clinical trials.[2][3] Understanding their comparative in vitro profiles is essential for designing future preclinical studies and clinical investigations.
At a Glance: Comparative Efficacy
The following table summarizes the in vitro potency of this compound and CB-839 against recombinant human GLS1 (GAC isoform) and their anti-proliferative effects on various cancer cell lines.
| Parameter | This compound | CB-839 (Telaglenastat) | Cell Line / Target | Reference |
| Enzyme Inhibition IC50 | 31 nM | 24 nM | Recombinant Human GLS1 (GAC isoform) | [4][5] |
| >50,000 nM | >1,000 nM | Recombinant Human GLS2 | [4][6] | |
| Cell Proliferation IC50 | 26 nM | 6 nM, 26 nM, 40 nM | A549 (Non-small cell lung cancer) | [4][6] |
| Data not available | 26 nM | MDA-MB-231 (Triple-negative breast cancer) | [7] | |
| Data not available | 49 nM | HCC1806 (Triple-negative breast cancer) | [7] |
Mechanism of Action: Targeting Glutamine Metabolism
Both this compound and CB-839 are allosteric inhibitors of GLS1.[8] They bind to a site distinct from the active site, inducing a conformational change that inactivates the enzyme. This blockade of glutaminase activity disrupts the conversion of glutamine to glutamate, leading to a depletion of downstream metabolites essential for cancer cell survival and proliferation. The inhibition of GLS1 can induce metabolic stress, increase reactive oxygen species (ROS), and ultimately lead to cell death in glutamine-dependent cancer cells.[9]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Recombinant GLS1 Enzyme Inhibition Assay
This assay measures the ability of the inhibitors to block the enzymatic activity of purified recombinant human GLS1 (GAC isoform).
-
Enzyme and Substrate Preparation : Recombinant human GLS1 (GAC isoform) is purified. The substrate solution is prepared containing L-glutamine.
-
Inhibitor Preparation : this compound and CB-839 are serially diluted in DMSO to generate a range of concentrations.
-
Assay Reaction : The assay is performed in a buffer containing Tris-HCl, EDTA, and a coupling enzyme system (e.g., glutamate dehydrogenase) with NAD+ or NADP+ as a cofactor.
-
Measurement : The inhibitors are pre-incubated with the GLS1 enzyme before the addition of glutamine to initiate the reaction. The conversion of glutamine to glutamate is coupled to the reduction of NAD(P)+ to NAD(P)H, which can be monitored spectrophotometrically or fluorometrically.
-
Data Analysis : The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Viability/Proliferation Assay
This assay determines the effect of the inhibitors on the growth and viability of cancer cell lines.
-
Cell Culture : Cancer cell lines (e.g., A549, MDA-MB-231, HCC1806) are cultured in appropriate media and conditions.
-
Cell Seeding : Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Inhibitor Treatment : The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or CB-839. A vehicle control (DMSO) is also included.
-
Incubation : The cells are incubated with the inhibitors for a specified period (e.g., 72 hours).
-
Viability Measurement : Cell viability is assessed using a commercially available assay, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis : The luminescence signal is measured, and the data is normalized to the vehicle-treated control. The IC50 values are determined by plotting the percentage of cell viability against the inhibitor concentration and fitting the data to a dose-response curve.
Comparative Analysis and Conclusion
The available in vitro data indicates that both this compound and CB-839 are highly potent and selective inhibitors of GLS1. Their enzymatic IC50 values are comparable, with both compounds exhibiting nanomolar potency against the GAC isoform of GLS1 and high selectivity over GLS2.
In the head-to-head comparison in the A549 non-small cell lung cancer cell line from the this compound discovery study, this compound showed an IC50 of 26 nM.[4] Data for CB-839 in A549 cells from various sources show a range of IC50 values, including one at 26 nM, suggesting comparable anti-proliferative activity in this specific cell line under certain conditions.[4][6] It is important to note that variations in experimental conditions, such as cell culture media and assay methods, can influence IC50 values.
CB-839 has been more extensively characterized in a broader range of cancer cell lines in publicly available literature, demonstrating potent anti-proliferative activity, particularly in triple-negative breast cancer models.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and Safety of Telaglenastat Plus Cabozantinib vs Placebo Plus Cabozantinib in Patients With Advanced Renal Cell Carcinoma: The CANTATA Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of this compound, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis for exploring the allosteric inhibition of human kidney type glutaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Pyruvate anaplerosis is a mechanism of resistance to pharmacological glutaminase inhibition in triple-receptor negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of IPN60090 in Cancer Cell Lines: A Head-to-Head with Telaglenastat (CB-839)
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the glutaminase-1 (GLS-1) inhibitor IPN60090, with a focus on its cross-validation in different cancer cell lines. This guide will objectively compare the performance of this compound with the alternative GLS-1 inhibitor, Telaglenastat (CB-839), supported by available experimental data.
This compound is a potent and selective inhibitor of glutaminase-1 (GLS-1), an enzyme crucial for the metabolic reprogramming of cancer cells.[1][2][3] By blocking the conversion of glutamine to glutamate, this compound disrupts a key pathway that cancer cells rely on for energy production, biosynthesis of macromolecules, and maintenance of redox balance.[1] This guide delves into the preclinical activity of this compound and its standing relative to another clinical-stage GLS-1 inhibitor, Telaglenastat (CB-839).
The Glutaminase-1 (GLS-1) Signaling Pathway
The metabolic pathway targeted by this compound and Telaglenastat is central to cancer cell survival and proliferation. The following diagram illustrates the pivotal role of GLS-1 in glutamine metabolism.
Comparative In Vitro Activity of this compound and Telaglenastat (CB-839)
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and Telaglenastat (CB-839) in various cancer cell lines. Lower IC50 values indicate greater potency. It is important to note that direct comparisons should be made with caution as the data may originate from different studies with varying experimental conditions.
| Cell Line | Cancer Type | This compound IC50 (nM) | Telaglenastat (CB-839) IC50 (nM) |
| A549 | Non-Small Cell Lung Cancer | 26 | 26 |
| NCI-H460 | Non-Small Cell Lung Cancer | Not Reported | 36 |
| HCC1806 | Triple-Negative Breast Cancer | Not Reported | 49 |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not Reported | 26 |
| MDA-MB-436 | Breast Cancer | Not Reported | 520 |
| CAKI-1 | Kidney Cancer | Not Reported | 40 |
| HCT116 | Colorectal Cancer | Not Reported | 28 |
Data compiled from publicly available sources.
Based on the available data, this compound demonstrates potent anti-proliferative activity in the A549 non-small cell lung cancer cell line, with an IC50 of 26 nM. Notably, Telaglenastat (CB-839) exhibits identical potency in the same cell line. Telaglenastat has been more broadly characterized in public literature, showing potent activity across a range of cell lines, particularly in triple-negative breast cancer and other lung cancer models. The development of this compound is being pursued in biomarker-selected patient populations, including those with KEAP1/NFE2L2 mutations in non-small cell lung cancer and low ASNS expression in ovarian cancer.[2]
Experimental Protocol: Cell Viability (MTT) Assay
The following is a representative protocol for determining the cytotoxic effects of GLS-1 inhibitors on cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Objective: To determine the IC50 value of a compound by measuring its effect on the metabolic activity of cultured cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound or Telaglenastat (CB-839) stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom sterile cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (this compound or CB-839) in complete culture medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO in medium) and wells with medium only (for blank measurements).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the 72-hour incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Experimental Workflow Diagram
The following diagram outlines the key steps in a typical cell viability assay to determine the IC50 of a test compound.
References
A Comparative Guide to IPN60090 and Telaglenastat (CB-839): Next-Generation Glutaminase-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetics and pharmacodynamics of two prominent clinical-stage glutaminase-1 (GLS-1) inhibitors: IPN60090 and Telaglenastat (CB-839). The objective of this document is to present a comprehensive overview of the available preclinical and clinical data to inform research and development decisions.
Introduction to Glutaminase-1 Inhibition
Glutaminase-1 is a critical enzyme in cancer metabolism, catalyzing the conversion of glutamine to glutamate. This process is essential for the proliferation and survival of many tumor cells, which exhibit a strong dependence on glutamine.[1] Inhibition of GLS-1 represents a promising therapeutic strategy to disrupt cancer cell metabolism and impede tumor growth.[1] this compound and Telaglenastat (CB-839) have emerged as leading candidates in this class, both demonstrating potent and selective inhibition of GLS-1.
Pharmacokinetic Profile Comparison
A key differentiator in the development of GLS-1 inhibitors has been the optimization of their pharmacokinetic properties to ensure adequate target engagement and therapeutic efficacy.
Preclinical Pharmacokinetics
This compound was developed with a focus on achieving excellent physicochemical and pharmacokinetic properties, aiming for high sustained exposures.[1] Preclinical studies in rats have demonstrated its favorable oral bioavailability and pharmacokinetic profile.
In comparison, Telaglenastat (CB-839) has been evaluated in multiple preclinical species, providing a broader dataset for pharmacokinetic assessment.
Table 1: Preclinical Pharmacokinetic Parameters of this compound and Telaglenastat (CB-839)
| Parameter | This compound (Rat) | Telaglenastat (CB-839) (Mouse) | Telaglenastat (CB-839) (Rat) | Telaglenastat (CB-839) (Monkey) |
| Clearance (CL) | 4.1 mL/min/kg (IV) | - | - | - |
| Volume of Distribution (Vdss) | - | - | - | - |
| Half-life (t1/2) | 1 hour (IV) | 44 min | 100 min | 66 min |
| Cmax (Oral) | 19 µM | - | - | - |
| AUC (Oral) | - | - | - | - |
| Oral Bioavailability (F%) | 89% | - | - | - |
Data for this compound is from a single preclinical study and may not be directly comparable to the multi-species data for Telaglenastat.
Clinical Pharmacokinetics
Both this compound and Telaglenastat have advanced into Phase I clinical trials, providing valuable insights into their pharmacokinetic profiles in humans.
Table 2: Clinical Pharmacokinetic Parameters of this compound and Telaglenastat (CB-839)
| Parameter | This compound (at 180mg BID) | Telaglenastat (CB-839) |
| Half-life (t1/2) | ~12 hours | ~4 hours |
| Cmax | 45.8 µM +/- 18.6 µM | - |
| AUC(0-12hrs) | 382.48 hµM +/- 159.27 hµM | - |
| Recommended Phase II Dose | 180mg BID | 600-800 mg BID |
Pharmacodynamic Profile Comparison
The pharmacodynamic effects of both inhibitors have been characterized through in vitro potency assays and in vivo studies demonstrating target engagement and anti-tumor activity.
In Vitro Potency
Both molecules are potent inhibitors of the GLS-1 enzyme.
Table 3: In Vitro Potency of this compound and Telaglenastat (CB-839)
| Compound | GLS-1 IC50 | Cell Proliferation IC50 (A549 cells) |
| This compound | 31 nM | 26 nM |
| Telaglenastat (CB-839) | <50 nM | - |
In Vivo Pharmacodynamics and Efficacy
In vivo studies have demonstrated that both this compound and Telaglenastat can effectively engage the GLS-1 target in tumor tissues and exhibit anti-tumor activity.
-
This compound: In preclinical models, this compound has shown strong in vivo target engagement.[1]
-
Telaglenastat (CB-839): In a xenograft model of multiple myeloma, oral administration of CB-839 resulted in a significant decrease in tumor volume (70% tumor growth inhibition). This was correlated with an increase in tumor glutamine levels and a decrease in tumor glutamate levels, confirming target engagement.[2]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental approaches, the following diagrams are provided.
Caption: Glutaminase-1 (GLS-1) Signaling Pathway Inhibition.
Caption: General Pharmacokinetic Experimental Workflow.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of the methodologies employed in key studies.
Glutaminase Activity Assay (General Protocol)
A dual-coupled enzyme assay is commonly used to measure GLS-1 activity.
-
Reaction Setup: The assay is typically performed in a 384-well plate. The reaction mixture contains purified recombinant human GLS-1 (GAC isoform).
-
Incubation: The enzyme is incubated with the test compound (this compound or CB-839) for a specified period.
-
Substrate Addition: The reaction is initiated by the addition of glutamine.
-
Detection: The production of glutamate is coupled to a secondary enzymatic reaction that generates a detectable signal (e.g., fluorescence or absorbance).
-
Data Analysis: IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
In Vivo Xenograft Studies (General Protocol)
-
Cell Implantation: Human cancer cells (e.g., multiple myeloma RPMI-8226) are subcutaneously implanted into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Animals are randomized to receive vehicle control, this compound, or Telaglenastat (CB-839) orally at specified doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be harvested to measure intratumoral drug concentrations and the levels of glutamine and glutamate to confirm target engagement.
Bioanalytical Method for Pharmacokinetic Analysis (General Protocol)
-
Sample Preparation: Plasma or tissue homogenate samples are processed to extract the drug. This typically involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction.
-
LC-MS/MS Analysis: The extracted samples are analyzed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Quantification: The concentration of the drug in the samples is determined by comparing the peak area of the analyte to that of a known concentration of an internal standard.
-
Pharmacokinetic Parameter Calculation: The resulting concentration-time data is used to calculate key pharmacokinetic parameters such as AUC, Cmax, t1/2, and clearance using non-compartmental analysis.
Conclusion
Both this compound and Telaglenastat (CB-839) are potent and selective inhibitors of GLS-1 with demonstrated anti-tumor activity. This compound was designed to have an optimized pharmacokinetic profile, and early clinical data suggests a longer half-life compared to Telaglenastat. Telaglenastat has a more extensive preclinical and clinical dataset, providing a broader understanding of its pharmacokinetic and pharmacodynamic properties across different species and tumor types. The choice between these agents for future clinical development and therapeutic applications will likely depend on a comprehensive evaluation of their respective efficacy, safety profiles, and dosing convenience in specific cancer indications. Further head-to-head comparative studies would be invaluable for a definitive assessment.
References
A Head-to-Head Comparison: IPN60090 Sets a New Standard in GLS Inhibition, Outperforming Older Generations
For Immediate Release
In the competitive landscape of cancer metabolism research, the novel glutaminase-1 (GLS1) inhibitor, IPN60090, is demonstrating a superior preclinical profile compared to older generation inhibitors such as BPTES and Telaglenastat (CB-839). This comprehensive guide provides a detailed comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of oncology.
Executive Summary
This compound distinguishes itself with a potent and highly selective inhibition of GLS1, coupled with an exceptional pharmacokinetic profile that overcomes the limitations of earlier GLS inhibitors. While BPTES and Telaglenastat have been instrumental in validating GLS1 as a therapeutic target, their clinical advancement has been hampered by issues of poor solubility, unfavorable pharmacokinetics, and the need for high dosing regimens. This compound emerges as a promising clinical candidate with the potential for greater efficacy and patient tolerability.
Mechanism of Action: Targeting the Engine of Cancer Cell Proliferation
Glutaminase-1 is a critical enzyme in cancer metabolism, catalyzing the conversion of glutamine to glutamate. This process fuels the tricarboxylic acid (TCA) cycle and supports the production of essential building blocks for rapid cell proliferation. This compound, BPTES, and Telaglenastat are all allosteric inhibitors of GLS1, binding to a site distinct from the active site to induce a conformational change that inactivates the enzyme. By blocking this crucial metabolic pathway, these inhibitors effectively starve cancer cells of the necessary resources for growth and survival.
Comparative Performance Data
The following tables summarize the key performance indicators for this compound and its predecessors, highlighting the superior attributes of the next-generation inhibitor.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | IC50 (nM) | Selectivity vs. GLS2 |
| This compound | GLS1 | 31 | >1600-fold |
| Telaglenastat (CB-839) | GLS1 | 23-28[1] | High |
| BPTES | GLS1 | 160 | High |
Table 2: Preclinical Pharmacokinetics
| Compound | Species | Cmax (µM) | T1/2 (h) | Oral Bioavailability (%) |
| This compound | Rat | 19 | 1 | 89 |
| Dog | 31 | 6.3 | >100 | |
| Telaglenastat (CB-839) | Mouse | N/A | N/A | Orally Bioavailable |
| BPTES | Mouse | N/A | N/A | Poor |
Data for Telaglenastat and BPTES in a directly comparable format is limited due to their less favorable pharmacokinetic properties, which have been qualitatively described as poor for BPTES.
Table 3: In Vivo Efficacy in Xenograft Models
| Compound | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%TGI) |
| This compound | H460 (NSCLC) | 100 mg/kg, BID, oral | Significant Target Engagement |
| Telaglenastat (CB-839) | Patient-Derived TNBC | 200 mg/kg, BID, oral | 61%[1] |
| BPTES | P493 (Lymphoma) | 12.5 mg/kg, every other day, i.p. | ~50%[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate independent evaluation.
GLS1 Enzyme Activity Assay
A dual-coupled enzyme assay is utilized to measure the activity of purified recombinant human GLS1. The assay buffer typically contains Tris-HCl, EDTA, and a reducing agent like DTT. The inhibitor, at varying concentrations, is pre-incubated with the enzyme. The reaction is initiated by the addition of L-glutamine. The production of glutamate is coupled to the conversion of NAD+ to NADH by glutamate dehydrogenase, which can be monitored by the increase in absorbance at 340 nm. The IC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation.
Cell Viability Assay
Cancer cell lines known to be dependent on glutamine metabolism (e.g., A549, HCC1806) are seeded in 96-well plates. The cells are then treated with a serial dilution of the GLS inhibitor for a specified period (typically 72 hours). Cell viability is assessed using a commercially available reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells. The luminescence signal is read on a plate reader, and the IC50 values are calculated from the resulting dose-response curves.
In Vivo Tumor Xenograft Model
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of cancer cells. Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into vehicle control and treatment groups. The GLS inhibitor is administered orally or via intraperitoneal injection at a predetermined dose and schedule. Tumor volume is measured regularly with calipers. At the end of the study, the percentage of tumor growth inhibition (%TGI) is calculated using the formula: %TGI = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
The this compound Advantage: A Logical Progression
The development of this compound represents a logical and significant advancement in the field of GLS1 inhibition. The shortcomings of the older generation inhibitors paved the way for a focused effort to improve upon their physicochemical and pharmacokinetic properties.
Conclusion
The preclinical data strongly suggests that this compound is a superior GLS1 inhibitor compared to older generation compounds like BPTES and Telaglenastat. Its excellent potency, selectivity, and, most notably, its favorable pharmacokinetic profile, position it as a highly promising candidate for clinical development. The data presented in this guide underscores the importance of optimizing drug metabolism and pharmacokinetic properties in the pursuit of more effective and safer cancer therapeutics. Researchers are encouraged to consider these findings in their ongoing efforts to target cancer metabolism.
References
Validating Biomarkers for IPN60090 Sensitivity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of IPN60090, a selective glutaminase-1 (GLS-1) inhibitor, with alternative therapies. It details experimental data and protocols to validate biomarkers for predicting sensitivity to this novel anti-cancer agent.
This compound is a potent and selective inhibitor of glutaminase-1 (GLS-1), an enzyme crucial for the metabolic reprogramming of many cancer cells.[1][2] By blocking the conversion of glutamine to glutamate, this compound disrupts a key nutrient supply for tumor growth, particularly in cancers addicted to glutamine.[1][3] This guide outlines the mechanism of action of this compound, compares it with other glutamine metabolism inhibitors, and provides detailed protocols for validating predictive biomarkers of sensitivity.
Mechanism of Action of this compound
This compound targets the mitochondrial enzyme GLS-1, which catalyzes the first step in glutaminolysis. This inhibition leads to a depletion of downstream metabolites essential for cancer cell proliferation and survival, such as alpha-ketoglutarate for the TCA cycle and glutamate for glutathione synthesis.[1] The disruption of these pathways ultimately induces metabolic stress and inhibits tumor growth.[3]
References
- 1. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 2. Discovery of this compound, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploiting the Achilles’ heel of cancer: disrupting glutamine metabolism for effective cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Guide to the Proper Disposal of IPN60090
For researchers and drug development professionals, the lifecycle of an investigational compound extends beyond its experimental use. The proper disposal of clinical-stage molecules like IPN60090, a selective glutaminase-1 (GLS-1) inhibitor, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound, ensuring that its journey from discovery to disuse is managed with the utmost care.
As an investigational drug used in cancer research, this compound requires disposal procedures aligned with regulations for hazardous pharmaceutical waste.[1][2] Adherence to these protocols is not merely a suggestion but a necessity to protect both laboratory personnel and the environment.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) office. They can provide specific guidance based on local, state, and federal regulations, including the Resource Conservation and Recovery Act (RCRA) which governs hazardous waste management.[2][3]
Key Handling and Disposal Considerations:
| Aspect | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. | To prevent skin and eye contact with the compound. |
| Waste Segregation | This compound waste must be segregated from non-hazardous laboratory waste.[4] | To ensure it is handled and treated according to its potential hazards. |
| Containerization | Use designated, leak-proof, and clearly labeled hazardous waste containers. Containers for bulk chemotherapy waste are typically black.[5] | To prevent accidental spills and ensure proper identification by waste management personnel. |
| Labeling | Label containers with "Hazardous Waste," the name of the chemical (this compound), and the accumulation start date. | For clear identification and to comply with hazardous waste regulations. |
| De-identification | Remove or obscure all patient-related information from any containers before disposal.[6] | To protect patient confidentiality. |
| Storage | Store waste containers in a designated, secure area away from general laboratory traffic. | To minimize the risk of accidental exposure or spills. |
Step-by-Step Disposal Procedure for this compound
The following is a generalized, procedural workflow for the proper disposal of this compound. This should be adapted to the specific protocols of your institution.
-
Consult Institutional Guidelines: The first and most critical step is to review your organization's Standard Operating Procedures (SOPs) for the disposal of investigational and hazardous drugs. Contact your EHS department for clarification and to confirm the waste management vendor approved by your institution.[3]
-
Segregate Waste at the Point of Generation:
-
Bulk Quantities: Unused or expired this compound, as well as solutions with significant concentrations, should be disposed of as bulk hazardous chemical waste.[5]
-
Trace Contamination: Items with minimal residual contamination (e.g., empty vials, used gloves, bench paper) should be disposed of in designated trace chemotherapy waste containers, which are often yellow.[5]
-
-
Properly Containerize and Label Waste:
-
Place all this compound waste into the appropriate, color-coded hazardous waste container.[4]
-
Ensure the container is securely sealed and accurately labeled with its contents and associated hazards.
-
-
Arrange for Pickup and Disposal:
-
Once the waste container is full or ready for disposal, follow your institution's procedure to request a pickup from the EHS or a designated hazardous waste management service.[6]
-
The waste will then be transported to a licensed facility for incineration, which is the standard and required method for destroying such compounds.[3][5][6]
-
Experimental Workflow for this compound Disposal
By adhering to these procedures, researchers and institutions can ensure the safe and compliant disposal of this compound, thereby upholding their commitment to laboratory safety, environmental stewardship, and regulatory excellence. This diligence builds a foundation of trust and responsibility that is paramount in the scientific community.
References
- 1. theaspd.com [theaspd.com]
- 2. rxdestroyer.com [rxdestroyer.com]
- 3. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 4. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
- 5. amsmedwaste.com [amsmedwaste.com]
- 6. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
Essential Safety and Logistics for Handling IPN60090
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical guidance for the handling and disposal of IPN60090, a potent and selective glutaminase-1 (GLS-1) inhibitor currently in clinical development for solid tumors.[1][2][3] Given the absence of a publicly available Safety Data Sheet (SDS) for this compound, this guidance is based on its known physicochemical properties, its mechanism of action as an antineoplastic agent, and established safety protocols for handling hazardous research chemicals.
Core Safety Principles
This compound is an orally active, small molecule inhibitor of GLS1, an enzyme crucial for the proliferation of many cancer cells.[1][4] As with any potent, biologically active compound, it should be handled with care to minimize exposure. The following personal protective equipment (PPE) and handling procedures are mandatory.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to ensure that the appropriate PPE is selected. The following table outlines the minimum recommended PPE.
| Operation | Required PPE | Notes |
| Weighing and preparing solutions | - Nitrile gloves (double-gloving recommended)- Safety glasses with side shields or safety goggles- Lab coat- Respiratory protection (e.g., N95 respirator or a powered air-purifying respirator (PAPR) for highly concentrated or aerosol-generating procedures) | Perform in a chemical fume hood or a ventilated balance enclosure. |
| Cell culture and in vitro assays | - Nitrile gloves- Lab coat- Safety glasses | All manipulations of cell cultures treated with this compound should be performed in a biological safety cabinet (BSC). |
| In vivo studies (animal handling) | - Nitrile gloves- Lab coat or disposable gown- Safety glasses | Handle animals dosed with this compound in a ventilated cage changing station or a BSC. Animal waste should be considered contaminated. |
| Waste disposal | - Nitrile gloves (double-gloving recommended)- Lab coat- Safety glasses or face shield | Follow specific waste disposal procedures outlined below. |
Operational Plans: Step-by-Step Guidance
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The solid form is typically stable at room temperature, but always refer to the supplier's recommendations. For solutions, follow the recommended storage conditions to ensure stability.
-
Solubility: this compound is soluble in DMSO.[4]
-
Procedure:
-
Perform all weighing and solution preparation in a chemical fume hood.
-
Use appropriate PPE as outlined in the table above.
-
To prepare a stock solution, add the appropriate volume of solvent to the vial of this compound.
-
Cap the vial tightly and vortex or sonicate until the compound is fully dissolved.
-
Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials.
-
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Clean: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal. Clean the spill area with a suitable detergent and water.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Disposal Plan
As this compound is an antineoplastic agent, all waste generated must be treated as hazardous chemical waste.[5]
| Waste Type | Disposal Procedure |
| Solid Waste | - Contaminated PPE (gloves, gowns, etc.): Place in a designated hazardous waste container lined with a yellow bag for "trace chemotherapy waste."[6]- Unused solid this compound: Dispose of as bulk chemotherapy waste in a designated, clearly labeled hazardous waste container (often black).[6] |
| Liquid Waste | - Aqueous solutions containing this compound: Collect in a designated, sealed, and clearly labeled hazardous waste container.- Organic solvent solutions (e.g., DMSO stocks): Collect in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with aqueous waste. |
| Sharps | - Needles, syringes, etc., contaminated with this compound: Dispose of in a puncture-resistant sharps container specifically designated for chemotherapy waste.[5] |
All hazardous waste must be disposed of through your institution's EHS-approved waste management program.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on published research.[1][4]
| Parameter | Value | Reference |
| GLS1 IC50 | 31 nM | [1][4] |
| A549 Cell Proliferation IC50 | 26 nM | [4] |
| Kinetic Aqueous Solubility (pH 7.4) | >100 µM | [1] |
| Molecular Weight | 453.5 g/mol | [1] |
Experimental Protocols
This assay is a dual-coupled enzyme assay that indirectly measures the conversion of glutamine to glutamate. The IC50 value is determined from the mean of at least three independent experiments.[1]
The A549 lung carcinoma cell line is used to assess the cellular potency of this compound. Cells are treated with varying concentrations of the compound, and cell viability is measured after a set incubation period. The IC50 value represents the concentration at which a 50% inhibition of cell proliferation is observed and is determined from the mean of at least three independent experiments.[1][4]
Visualizations
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Simplified signaling pathway of GLS1 inhibition by this compound.
References
- 1. Discovery of this compound, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. web.uri.edu [web.uri.edu]
- 6. amsmedwaste.com [amsmedwaste.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
